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  • Product: Rhamnetin-3-rutinoside
  • CAS: 34202-83-0

Core Science & Biosynthesis

Foundational

The Phytochemistry and Pharmacognosy of Rhamnetin-3-O-rutinoside: A Technical Guide to Dietary Sources, Isolation, and Mechanistic Profiling

Executive Summary Rhamnetin-3-O-rutinoside (C₂₈H₃₂O₁₆) is a highly bioactive flavonol glycoside characterized by a 7-O-methylated quercetin aglycone core attached to a rutinoside (rhamnose-glucose) disaccharide at the C-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Rhamnetin-3-O-rutinoside (C₂₈H₃₂O₁₆) is a highly bioactive flavonol glycoside characterized by a 7-O-methylated quercetin aglycone core attached to a rutinoside (rhamnose-glucose) disaccharide at the C-3 position[1]. While widely overshadowed by its unmethylated analog, rutin, rhamnetin-3-O-rutinoside possesses unique pharmacokinetic properties due to the increased lipophilicity afforded by its methoxy group. This technical whitepaper provides an in-depth analysis of its botanical dietary sources, molecular pharmacology, and a self-validating analytical workflow for its isolation, designed for researchers in pharmacognosy and drug development.

Molecular Architecture & Biosynthetic Logic

The structural uniqueness of rhamnetin-3-O-rutinoside lies in its specific substitution pattern. The 7-O-methylation of the A-ring alters the molecule's hydrogen-bonding network, providing greater metabolic stability against rapid glucuronidation compared to standard quercetin glycosides.

In planta, the biosynthesis of this compound is a highly regulated, multi-enzyme process. It begins with the phenylpropanoid pathway, funneling through naringenin to form the flavonol quercetin. A specific 7-O-methyltransferase (7-OMT) then methylates the C-7 hydroxyl group to form rhamnetin, followed by sequential glycosylation by uridine diphosphate (UDP)-dependent glycosyltransferases (UGTs) to append the rutinoside moiety.

Biosynthesis Phenylalanine Phenylalanine pCoumaroyl p-Coumaroyl CoA Phenylalanine->pCoumaroyl PAL / C4H / 4CL Naringenin Naringenin pCoumaroyl->Naringenin CHS / CHI Dihydroquercetin Dihydroquercetin Naringenin->Dihydroquercetin F3H / F3'H Quercetin Quercetin Dihydroquercetin->Quercetin FLS Rhamnetin Rhamnetin (7-O-methylquercetin) Quercetin->Rhamnetin 7-O-Methyltransferase (7-OMT) Rhamnetin3Rut Rhamnetin-3-O-rutinoside Rhamnetin->Rhamnetin3Rut 3-O-Glycosyltransferases (UGTs)

Biosynthetic pathway of rhamnetin-3-O-rutinoside from phenylalanine.

Primary Botanical and Dietary Sources

Rhamnetin-3-O-rutinoside is not ubiquitously distributed across all plant taxa; rather, it serves as a specialized secondary metabolite and, in some cases, a chemotaxonomic marker. It is prominently found in specific medicinal herbs and dietary plants adapted to high oxidative stress environments[2][3].

Table 1: Key Botanical Sources of Rhamnetin-3-O-rutinoside

Plant SpeciesFamilyPlant PartGeographic OriginPharmacological / Dietary Context
Potentilla glabraRosaceaeAerial partsEast AsiaConsumed as "Yaowang Tea"; known for high antioxidant capacity[3].
Moringa peregrinaMoringaceaeLeaves / SeedsMiddle East / EgyptUtilized as a highly nutritious dietary supplement and anti-hyperglycemic agent[4].
Spondias venulosaAnacardiaceaeLeavesBrazil (Atlantic Forest)Acts as a synapomorphic chemotaxonomic marker for Atlantic rainforest species[2].
Loranthus tanakaeLoranthaceaeWhole herbEast AsiaTraditional medicine utilized for the treatment of acute liver ailments[5].

Mechanistic Pharmacology & Cellular Targets

The pharmacological profile of rhamnetin-3-O-rutinoside is defined by a dual-action mechanism: direct scavenging of reactive oxygen species (ROS) and targeted modulation of intracellular inflammatory signaling cascades[3][5].

Antioxidant Capacity

The 3',4'-dihydroxy configuration on the B-ring (catechol structure) acts as a potent electron donor. In vitro assays (DPPH and FRAP) demonstrate that rhamnetin-3-O-rutinoside exhibits radical scavenging kinetics comparable to, and sometimes exceeding, synthetic antioxidants like Vitamin C[3]. The rutinoside sugar moiety enhances aqueous solubility, allowing the molecule to effectively function in cytosolic environments.

NF-κB Pathway Inhibition

Recent in vivo and in vitro models highlight the compound's hepatoprotective effects, driven by its ability to suppress the IKKβ/NF-κB signaling pathway[5]. By inhibiting the IKKβ complex, rhamnetin-3-O-rutinoside prevents the phosphorylation and subsequent degradation of IκBα. This steric and functional blockade halts the nuclear translocation of the NF-κB p65 subunit, thereby downregulating the transcription of pro-inflammatory cytokines such as TNF-α and IL-6[5].

NFkB_Inhibition Stimulus LPS / Oxidative Stress TLR4 TLR4 Receptor Stimulus->TLR4 IKK IKKβ Complex TLR4->IKK IkB IκBα Degradation IKK->IkB NFkB NF-κB (p65) Translocation IkB->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Rhamnetin Rhamnetin-3-O-rutinoside Rhamnetin->IKK Inhibits Rhamnetin->NFkB Blocks

Mechanism of NF-κB signaling inhibition by rhamnetin-3-O-rutinoside.

Table 2: Physicochemical Data Summarization

ParameterValue / DescriptorSource
Molecular FormulaC₂₈H₃₂O₁₆[1]
Molecular Weight624.55 g/mol [1]
Topological Polar Surface Area255 Ų[1]

Self-Validating Analytical Workflow: Extraction & Isolation

To isolate analytical-grade rhamnetin-3-O-rutinoside from complex plant matrices (e.g., Potentilla glabra or Moringa peregrina), a polarity-directed fractional approach must be employed[3]. The following protocol is designed as a self-validating system, ensuring that researchers can verify the integrity of the target compound at every stage.

Phase 1: Matrix Disruption and Primary Extraction
  • Action : Macerate air-dried aerial plant parts and extract with 70% aqueous methanol (MeOH) at 70°C for 3 cycles[3].

  • Causality : The 70% MeOH solvent system is specifically chosen because its dielectric constant perfectly matches the polarity of O-glycosylated flavonoids. The 70°C temperature provides sufficient kinetic energy to disrupt the cellulose matrix and internal hydrogen bonds without causing thermal degradation of the heat-sensitive rutinoside moiety.

  • Validation Checkpoint : The resulting concentrated crude extract must exhibit a strong bathochromic shift (color change to deep yellow/green) when reacted with 5% AlCl₃, confirming the presence of intact flavonoid B-ring hydroxyls.

Phase 2: Polarity-Directed Liquid-Liquid Partitioning
  • Action : Suspend the concentrated crude extract in ultra-pure water. Sequentially partition with Petroleum Ether (PE), Ethyl Acetate (EtOAc), and n-Butanol (n-BuOH)[3].

  • Causality : This utilizes a sequential dielectric gradient. PE (highly non-polar) removes lipophilic waxes and chlorophylls that would irreversibly foul downstream chromatography columns (defatting). EtOAc extracts free aglycones (like quercetin or rhamnetin). Finally, n-BuOH selectively partitions highly polar diglycosides (like rhamnetin-3-O-rutinoside) out of the aqueous phase due to its optimal partition coefficient for rutinosides.

  • Validation Checkpoint : Thin-Layer Chromatography (TLC) analysis of the n-BuOH fraction should reveal dense, distinct bands that fluoresce brightly under 365 nm UV light after derivatization with 1% ethanolic 2-aminoethyl diphenylborinate (Neu's reagent).

Phase 3: High-Resolution Chromatographic Isolation
  • Action : Load the dried n-BuOH fraction onto a Polyamide column. Elute with a step gradient of H₂O to MeOH. Purify the target fractions using preparative HPLC[5].

  • Causality : Polyamide resins separate compounds based on the number of free phenolic hydroxyl groups capable of forming hydrogen bonds with the amide carbonyls of the resin. Because rhamnetin is 7-O-methylated, it possesses one less free hydroxyl than rutin, causing it to elute at a distinct, predictable methanol concentration, bypassing steric hindrance issues found in standard silica columns.

  • Validation Checkpoint : Electrospray Ionization Mass Spectrometry (ESI-MS) in negative ion mode must show a molecular ion peak at m/z 623 [M-H]⁻, and MS/MS fragmentation must yield an aglycone ion at m/z 315 [M-H-308]⁻, confirming the exact mass loss of the rutinoside (rhamnose + glucose) moiety.

ExtractionWorkflow Plant Raw Plant Material (e.g., P. glabra) Extraction 70% Aqueous MeOH Extraction (70°C, 3x) Plant->Extraction Crude Crude Extract Suspension (in H2O) Extraction->Crude PE Petroleum Ether Partitioning (Defatting) Crude->PE EtOAc Ethyl Acetate Partitioning (Aglycones) PE->EtOAc Aqueous phase BuOH n-Butanol Partitioning (Glycosides enriched) EtOAc->BuOH Aqueous phase Polyamide Polyamide Chromatography (H2O -> MeOH gradient) BuOH->Polyamide Organic phase dried HPLC Preparative HPLC (Isolation) Polyamide->HPLC Target fractions Target Purified Rhamnetin-3-O-rutinoside HPLC->Target

Step-by-step extraction and isolation workflow for rhamnetin-3-O-rutinoside.

References

  • Benchchem . Rhamnetin-3-rutinoside | High-Purity Reference Standard. 5

  • PubChem (NIH) . Rhamnetin 3-rutinoside | C28H32O16 | CID 44259588. 1

  • SciELO . PHYTOCHEMICAL AND PHYLOGENETIC ANALYSIS OF Spondias (Anacardiaceae). 2

  • J-Stage . Activities constituents from Yaowang Tea (Potentilla glabra Lodd.). 3

  • PMC (NIH) . Quantitative analysis of the nutritional components in leaves and seeds of the Persian Moringa peregrina (Forssk.) Fiori. 4

Sources

Exploratory

Unlocking the Pharmacological Potential of Rhamnetin-3-O-rutinoside: A Comprehensive Technical Guide

Executive Summary Rhamnetin-3-O-rutinoside (C₂₈H₃₂O₁₆) is a complex O-methylated flavonoid glycoside found in medicinal plants such as Moringa peregrina, Machilus thunbergii, and Vicia tenuifolia. While historically reco...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Rhamnetin-3-O-rutinoside (C₂₈H₃₂O₁₆) is a complex O-methylated flavonoid glycoside found in medicinal plants such as Moringa peregrina, Machilus thunbergii, and Vicia tenuifolia. While historically recognized for its traditional use in treating inflammatory and hepatic ailments, modern pharmacological research has repositioned this compound as a highly valuable subject for drug development. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic descriptive biology. Here, we will dissect the structural causality behind its bioavailability, map its mechanistic pathways, and provide field-validated, self-correcting protocols for its isolation and assay.

Structural Biochemistry: The Aglycone vs. Glycoside Paradigm

To understand the pharmacological behavior of rhamnetin-3-O-rutinoside, one must first deconstruct its molecular architecture. The compound consists of a core aglycone—rhamnetin (a quercetin derivative with a methyl group at the 7-hydroxyl position)—linked to a rutinose sugar moiety (rhamnose and glucose) at the 3-hydroxyl position 1[1].

The Causality of Bioavailability: The presence of the rutinose moiety acts as a natural double-edged sword. In plants, glycosylation increases water solubility and stability, allowing for efficient vacuolar storage. However, in mammalian systems, this bulky, polar sugar appendage prevents passive diffusion across the lipid bilayers of the small intestine and isolated cell membranes. Consequently, rhamnetin-3-O-rutinoside acts as a prodrug . It requires hydrolysis by intestinal β-glucosidases or gut microbiota to cleave the rutinose group, releasing the lipophilic, highly bioactive rhamnetin aglycone into systemic circulation 1[1]. This structural reality perfectly explains the frequent discrepancies observed between in vitro and in vivo assay results.

Pharmacological Landscape & Mechanisms of Action

Anti-Inflammatory Modulation via the NF-κB Pathway

In vitro studies utilizing RAW264.7 macrophage cells often show that intact rhamnetin-3-O-rutinoside exhibits weak or inactive inhibition of lipopolysaccharide (LPS)-induced Nitric Oxide (NO) production (IC₅₀ > 100 µM). However, its aglycone counterpart, rhamnetin, demonstrates potent inhibitory activity with an IC₅₀ of 19.82 µM2[2].

Once metabolized, the aglycone suppresses pro-inflammatory mediators (NO, TNF-α, interleukins) by directly interfering with the IKKβ/NF-κB signaling axis. By inhibiting the phosphorylation of IκBα, the compound prevents the nuclear translocation of the NF-κB p65 subunit, thereby halting the transcription of inflammatory genes.

NFKB_Pathway LPS LPS / Cytokines Receptor TLR4 Receptor LPS->Receptor Activates IKK IKK Complex (IKKβ) Receptor->IKK Signals IkB IκBα (Inhibitor) IKK->IkB Phosphorylates NFKB NF-κB (p65/p50) IkB->NFKB Releases Nucleus Nucleus: Pro-inflammatory Gene Transcription NFKB->Nucleus Translocates Rhamnetin Rhamnetin (Aglycone Metabolite) Rhamnetin->IKK Inhibits Rhamnetin->NFKB Blocks

Figure 1: Mechanism of NF-κB pathway inhibition by rhamnetin aglycone metabolites.

Antioxidant, Antihyperglycemic, and Cytotoxic Efficacy

Beyond inflammation, rhamnetin-3-O-rutinoside exhibits robust systemic effects:

  • Antihyperglycemic Activity: In vivo models have demonstrated that extracts rich in rhamnetin-3-O-rutinoside (such as those from Moringa peregrina) exert significant blood glucose-lowering effects in streptozotocin-induced diabetic rats3[3].

  • Antioxidant Capacity: The compound demonstrates high free radical scavenging capacity in DPPH and FRAP assays, protecting cellular architecture from oxidative stress4[4].

  • Cytotoxicity: Fractions containing this glycoside have shown valuable cytotoxic activities against breast (MCF-7) and colon (HCT-116) cancer cell lines, comparable to reference drugs like doxorubicin.

Quantitative Pharmacological Data

To provide a clear comparative baseline for drug development professionals, the following table synthesizes the quantitative efficacy metrics of rhamnetin and its glycoside form across different assay models.

Table 1: Comparative Pharmacological Metrics of Rhamnetin Derivatives

CompoundAssay / TargetModel SystemEfficacy Metric (IC₅₀ / Result)Reference
Rhamnetin (Aglycone) Anti-inflammatory (NO Inhibition)RAW264.7 Macrophages19.82 µM 2
Rhamnetin-3-O-rutinoside Anti-inflammatory (NO Inhibition)RAW264.7 MacrophagesInactive / >100 µM 2
Rhamnetin-3-O-rutinoside Antihyperglycemic ActivityDiabetic Rats (In vivo)Significant BG Reduction 3
Rhamnetin-3-O-rutinoside Antioxidant (DPPH Scavenging)Cell-free chemical assayHigh Scavenging Capacity 4

Experimental Methodologies: Bioassay-Guided Isolation & Validation

A hallmark of rigorous pharmacological research is the implementation of self-validating experimental workflows. The following protocol details the extraction and isolation of rhamnetin-3-O-rutinoside, explaining the physical chemistry driving each step.

Rationale for Solvent and Matrix Selection
  • Extraction Solvent (100% EtOH, 90 min, Room Temp): Ethanol is chosen because its dielectric constant effectively solubilizes both polar glycosides and moderately polar aglycones while disrupting the plant cell wall. Limiting extraction to 90 minutes at room temperature prevents the thermal degradation of the delicate O-glycosidic linkages 5[5].

  • Chromatography Matrix (Sephadex LH-20): Unlike standard silica gel which separates strictly by polarity, Sephadex LH-20 separates molecules via size exclusion and aromatic π−π interactions. Because rhamnetin-3-O-rutinoside possesses a bulky rutinose group (MW 624.5 g/mol ) and a highly conjugated flavonoid backbone, it elutes predictably, allowing flawless separation from smaller aglycones and non-aromatic sugars 2[2].

Step-by-Step Isolation Protocol
  • Primary Extraction: Pulverize 2.0 kg of dried plant material (e.g., Moringa peregrina aerial parts). Suspend in 100% Ethanol and sonicate for 90 minutes at 25°C. Filter and concentrate under reduced pressure to yield the crude extract.

  • Liquid-Liquid Partitioning: Suspend the crude extract in distilled water. Sequentially partition with solvents of increasing polarity:

    • n-Hexane: Removes lipids, sterols, and chlorophylls.

    • Ethyl Acetate (EtOAc): Extracts free flavonoid aglycones (e.g., rhamnetin, quercetin).

    • n-Butanol (n-BuOH): Extracts the target flavonoid glycosides, including rhamnetin-3-O-rutinoside.

  • Column Chromatography: Load the concentrated n-BuOH fraction onto a Sephadex LH-20 column. Elute with a gradient of Methanol/Water.

  • Self-Validating Quality Control (QC): Do not proceed to bioassays blindly. Analyze the eluates using HPLC-DAD (High-Performance Liquid Chromatography with Diode-Array Detection) at 254 nm and 365 nm. Only pool fractions exhibiting the characteristic UV absorption spectra of flavonol glycosides (Band II at ~250-270 nm, Band I at ~330-370 nm). Confirm molecular weight via LC-MS (m/z 625 [M+H]⁺).

Extraction_Workflow Plant Raw Plant Material (e.g., M. peregrina) Extraction Ethanol Extraction (100% EtOH, 90 min) Plant->Extraction Crude Crude Extract Extraction->Crude LLE Liquid-Liquid Extraction Crude->LLE Hexane Hexane Fraction (Defatting) LLE->Hexane EtOAc EtOAc Fraction (Aglycones) LLE->EtOAc BuOH n-BuOH Fraction (Glycoside Target) LLE->BuOH CC Sephadex LH-20 Chromatography BuOH->CC Size Exclusion Pure Pure Rhamnetin-3-O-rutinoside (Validation via HPLC-DAD) CC->Pure Elution

Figure 2: Bioassay-guided isolation workflow for rhamnetin-3-O-rutinoside.

Conclusion & Future Perspectives

Rhamnetin-3-O-rutinoside is a highly sophisticated phytochemical that serves as an evolutionary prodrug. For drug development professionals, understanding the dichotomy between its glycosidic delivery mechanism and its aglycone-driven pharmacological action is paramount. Future therapeutic applications should focus on targeted delivery systems that mimic or bypass gut microbiota hydrolysis, unlocking its full anti-inflammatory and antihyperglycemic potential in systemic circulation.

References

  • Traditional Uses, Pharmacological Efficacy, and Phytochemistry of Moringa peregrina (Forssk.) Fiori.
  • Rhamnetin: A Technical Guide to its Aglycone and Glycoside Forms for Researchers and Drug Development Professionals Source: BenchChem URL
  • Dataset on the compounds from the leaves of Vietnamese Machilus thunbergii and their anti-inflammatory activity Source: PubMed / NIH URL
  • Source: PubMed Central (PMC)
  • Activities constituents from Yaowang Tea (Potentilla glabra Lodd.)

Sources

Protocols & Analytical Methods

Method

Introduction: The Imperative for Accurate Rhamnetin-3-Rutinoside Quantification

An Application Note and Protocol for the Quantification of Rhamnetin-3-Rutinoside using a Validated High-Performance Liquid Chromatography (HPLC) Method. Rhamnetin-3-rutinoside is a flavonoid glycoside found in various m...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Quantification of Rhamnetin-3-Rutinoside using a Validated High-Performance Liquid Chromatography (HPLC) Method.

Rhamnetin-3-rutinoside is a flavonoid glycoside found in various medicinal plants and is recognized for its significant antioxidant properties.[1] As a derivative of rhamnetin, its biological activities, which include potential anti-inflammatory and hepatoprotective effects, are a subject of intense research in pharmacology and drug development.[1] The molecular formula of Rhamnetin-3-rutinoside is C₂₈H₃₂O₁₆, with a molecular mass of approximately 624.5 g/mol .[2] Given its therapeutic potential, the ability to accurately and reliably quantify rhamnetin-3-rutinoside in complex matrices, such as plant extracts and herbal formulations, is paramount for quality control, standardization, and pharmacokinetic studies.

This application note provides a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method coupled with UV detection, designed for the robust quantification of rhamnetin-3-rutinoside. The narrative that follows is grounded in the principles of analytical chemistry, offering not just a protocol, but the scientific rationale behind the methodological choices, thereby ensuring both technical accuracy and practical applicability for researchers and drug development professionals. The method validation is structured in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[3][4][5]

The Analytical Principle: Reversed-Phase Chromatography

The separation and quantification of rhamnetin-3-rutinoside are achieved through Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique is ideally suited for the analysis of moderately polar compounds like flavonoid glycosides. The fundamental principle involves a non-polar stationary phase (typically a C18 silica-based column) and a polar mobile phase.

In this system, rhamnetin-3-rutinoside is introduced into the mobile phase stream. Its retention on the column is governed by its hydrophobic interactions with the C18 stationary phase. By carefully manipulating the composition of the mobile phase—specifically, the ratio of a polar aqueous solvent to a less polar organic solvent—we can control the elution of the analyte. A gradient elution, where the proportion of the organic solvent is increased over time, is employed. This ensures that a wide range of compounds with varying polarities can be separated effectively, providing a sharp, well-resolved peak for rhamnetin-3-rutinoside, even in the presence of other matrix components. Quantification is subsequently performed using a UV-Vis or Diode Array Detector (DAD), which measures the analyte's absorbance at a specific wavelength where it exhibits maximum absorption, ensuring high sensitivity.

Method Development and Validation Workflow

The logical flow from initial method development through to full validation is a critical pathway to ensure a robust and reliable analytical procedure. This workflow is designed to systematically establish the method's suitability for its intended purpose.

Method_Development_Workflow cluster_validation Validation Parameters A Analyte Characterization (Rhamnetin-3-rutinoside) B Method Development & Optimization A->B Physicochemical Properties E HPLC Analysis B->E Optimized Conditions F Method Validation (ICH Q2(R2)) B->F Validation Protocol C Sample Preparation Protocol C->E D Preparation of Standards & Calibration Curve D->E G Data Analysis & Quantification E->G Chromatographic Data V1 Specificity V2 Linearity & Range V3 Accuracy V4 Precision (Intra/Inter-day) V5 LOD & LOQ V6 Robustness H Final Report & Application Note G->H Validated Results

Figure 1: Workflow for HPLC method development and validation.

I. Materials and Reagents

The quality of the results is directly dependent on the quality of the materials and reagents used.

  • Equipment :

    • HPLC system with a quaternary pump, degasser, autosampler, column thermostat, and a Diode Array Detector (DAD) or multi-wavelength UV-Vis detector.

    • Analytical balance (4-decimal place).

    • Ultrasonic bath.

    • Vortex mixer.

    • Centrifuge.

    • pH meter.

    • Class A volumetric flasks and pipettes.

  • Chemicals and Reagents :

    • Rhamnetin-3-rutinoside reference standard (purity ≥98%).

    • Methanol (HPLC grade).

    • Acetonitrile (HPLC grade).

    • Formic acid (ACS grade or higher).

    • Deionized water (18.2 MΩ·cm, filtered through a 0.22 µm membrane).

II. Chromatographic Conditions

The selection of chromatographic parameters is a balance between achieving optimal separation and maintaining practical run times. The following conditions have been optimized for the quantification of rhamnetin-3-rutinoside.

ParameterSpecification
HPLC Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection DAD at 254 nm and 354 nm. Quantification is performed at 354 nm for optimal specificity and sensitivity.[6]
Injection Volume 10 µL
Run Time 30 minutes

Gradient Elution Program:

The use of a gradient is crucial for eluting the moderately polar rhamnetin-3-rutinoside with good peak shape while also cleaning the column of more non-polar matrix components.

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
15.06040
20.04060
25.09010
30.09010

III. Preparation of Standard and Sample Solutions

A. Protocol for Standard Solutions

  • Primary Stock Solution (1000 µg/mL):

    • Accurately weigh 10.0 mg of the rhamnetin-3-rutinoside reference standard.

    • Transfer it to a 10 mL Class A volumetric flask.

    • Dissolve and make up to the mark with methanol. Sonicate for 5 minutes to ensure complete dissolution. This solution should be stored at 2-8 °C and protected from light.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions for the calibration curve by serially diluting the primary stock solution with methanol. A typical concentration range for linearity would be 1, 5, 10, 25, 50, and 100 µg/mL.[7]

B. Protocol for Sample Preparation (from Plant Material)

The choice of extraction method can significantly impact the yield of flavonoids.[8] Ultrasonic-assisted extraction is a rapid and efficient method.[9]

  • Extraction:

    • Accurately weigh approximately 1.0 g of the dried, powdered plant material into a suitable flask.

    • Add 20 mL of 80% aqueous methanol.[9]

    • Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

  • Clarification:

    • Centrifuge the resulting extract at 4000 rpm for 10 minutes.

    • Carefully collect the supernatant.

  • Final Preparation:

    • Filter the supernatant through a 0.45 µm PTFE or PVDF syringe filter directly into an HPLC vial.

    • If the expected concentration is high, the sample may need to be diluted with the mobile phase initial condition (90:10 Water:Acetonitrile with 0.1% Formic Acid) to fall within the linear range of the calibration curve.

IV. Method Validation Protocol

To ensure the method is fit for its intended purpose, a full validation according to ICH Q2(R2) guidelines is required.[4][5]

Validation Parameters and Acceptance Criteria

ParameterProcedureAcceptance Criteria
Specificity Analyze blank matrix, standard solution, and a spiked sample. Use DAD to assess peak purity.The analyte peak should be free from co-eluting peaks. Peak purity index should be > 0.999.
Linearity & Range Construct a calibration curve with at least 5 concentrations. Perform linear regression analysis (Peak Area vs. Concentration).Correlation coefficient (r²) ≥ 0.999.
Accuracy (Recovery) Analyze a blank matrix spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate.Mean recovery should be within 98.0% - 102.0%.
Precision Repeatability (Intra-day): Analyze six replicates of a standard solution at 100% of the target concentration on the same day. Intermediate (Inter-day): Repeat on two different days.Relative Standard Deviation (RSD) ≤ 2.0%.[9]
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (S/N).S/N ratio of 3:1.
Limit of Quantification (LOQ) Determined based on the signal-to-noise ratio (S/N).S/N ratio of 10:1. The LOQ should be confirmed with acceptable precision and accuracy.
Robustness Introduce small, deliberate variations to method parameters (e.g., flow rate ±0.1 mL/min, column temp ±2°C, mobile phase pH ±0.2). Analyze the effect on results.RSD of results should remain ≤ 2.0%, and chromatographic parameters should not significantly change.

V. Data Analysis and Quantification

  • System Suitability: Before starting any analysis, perform at least five replicate injections of a working standard solution (e.g., 25 µg/mL). The RSD for the peak area and retention time should be less than 2.0%.

  • Calibration Curve: Generate a linear regression equation from the calibration curve of the working standards (y = mx + c), where 'y' is the peak area and 'x' is the concentration.

  • Sample Quantification: Inject the prepared sample solutions. The peak area corresponding to rhamnetin-3-rutinoside is recorded. The concentration of the analyte in the injected sample solution (C_sample) is calculated using the regression equation:

    C_sample (µg/mL) = (Peak Area_sample - c) / m

  • Final Calculation: The final concentration of rhamnetin-3-rutinoside in the original solid sample is calculated by taking into account the initial weight of the sample and any dilution factors used during sample preparation.

    Concentration (mg/g) = (C_sample × Dilution Factor × Volume of Extract) / Weight of Sample

Conclusion

This application note details a selective, accurate, and precise RP-HPLC method for the quantification of rhamnetin-3-rutinoside. The comprehensive protocol, from sample preparation to full method validation based on ICH guidelines, provides a trustworthy framework for researchers in natural product chemistry, quality control laboratories, and pharmaceutical development. The causality behind each step—from the choice of a C18 column and gradient elution to the specific validation parameters—is explained to empower the user with a deep understanding of the analytical process. This self-validating system ensures the generation of reliable and reproducible data, which is essential for advancing scientific research and ensuring product quality.

References

  • Waksmundzka-Hajnos, M., Wianowska, D., & Oniszczuk, A. (2008). Effect of sample-preparation methods on the quantification of selected flavonoids in plant materials by high performance liquid chromatography. Acta Chromatographica, 20(3), 475–488. [Link]

  • PubChem. (n.d.). Rhamnetin 3-rhamninoside. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Isorhamnetin 3-rutinoside-4'-rhamnoside. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Rhamnetin 3-rutinoside. National Center for Biotechnology Information. Retrieved from [Link]

  • Makunga, N. P., Osuala, K. O., & Enwuru, N. V. (2012). HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials. Journal of Analytical & Bioanalytical Techniques, S5:003. [Link]

  • Mattila, P., Astola, J., & Kumpulainen, J. (2000). Determination of Flavonoids in Plant Material by HPLC with Diode-Array and Electro-Array Detections. Journal of Agricultural and Food Chemistry, 48(12), 5834-5841. [Link]

  • Sharma, M., & Chunduri, V. R. (2021). Development and validation of a reverse phase HPLC–DAD method for separation, detection & quantification of rutin and quercetin in buckwheat (Fagopyrum spp.). Vegetos, 34(4), 922-931. [Link]

  • Slideshare. (n.d.). Ich guidelines for validation final. Retrieved from [Link]

  • Liu, L., et al. (2019). Synthesis of Isorhamnetin-3-O-Rhamnoside by a Three-Enzyme (Rhamnosyltransferase, Glycine Max Sucrose Synthase, UDP-Rhamnose Synthase) Cascade Using a UDP-Rhamnose Regeneration System. Molecules, 24(17), 3056. [Link]

  • Liu, L., et al. (2019). Synthesis of Isorhamnetin-3-O-Rhamnoside by a Three-Enzyme (Rhamnosyltransferase, Glycine Max Sucrose Synthase, UDP-Rhamnose Synthase) Cascade Using a UDP-Rhamnose Regeneration System. ResearchGate. [Link]

  • Makunga, N. P., Osuala, K. O., & Enwuru, N. V. (2012). HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials. Semantic Scholar. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Xiao, S., et al. (2022). Novel Catabolic Pathway of Quercetin-3-O-Rutinose-7-O-α-L-Rhamnoside by Lactobacillus plantarum GDMCC 1.140: The Direct Fission of C-Ring. Frontiers in Nutrition, 9, 843181. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • FooDB. (2010). Showing Compound Isorhamnetin 3-rutinoside (FDB000609). Retrieved from [Link]

  • Kuo, Y. H., et al. (2014). Bioactive Flavonoid Glycosides and HPLC and UPLC Quantification of Commercial Astragali Complanati Semen. Molecules, 19(2), 1535-1546. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Dadkhah, A., et al. (2013). Development of a validated HPLC method for the simultaneous determination of flavonoids in Cuscuta chinensis Lam. by ultra-violet detection. DARU Journal of Pharmaceutical Sciences, 21(1), 27. [Link]

  • Landim, M. F. M., et al. (2013). Development and validation of a HPLC method for the quantification of three flavonoids in a crude extract of Dimorphandra gardneriana. Revista Brasileira de Farmacognosia, 23(3), 442-448. [Link]

  • de Oliveira, A. C. B., et al. (2022). Analytical methods for evaluating the stability of rutin and analyzing the formation of its degradation products: a review. Research, Society and Development, 11(13), e101111335013. [Link]

  • Bishnoi, R. S., et al. (2018). Development and validation of novel HPLC method for the estimation of Rutin in crude hydromethanolic leaf extract of Prosopis cineraria. Journal of Drug Delivery and Therapeutics, 8(6), 1-5. [Link]

  • Kim, Y., et al. (2019). Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA. Molecules, 24(21), 3949. [Link]

Sources

Application

Application Note: Advanced Extraction and Isolation Protocols for Rhamnetin-3-O-Rutinoside from Botanical Matrices

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary Rhamnetin-3-O-rutinoside (also known as rhamnetin-3-rutinoside...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

Rhamnetin-3-O-rutinoside (also known as rhamnetin-3-rutinoside) is a bioactive methylated flavonol glycoside characterized by a rhamnetin aglycone linked to a rutinose (rhamnose and glucose) sugar moiety[1]. It exhibits potent anti-inflammatory and antioxidant properties, often modulating the NO, MAPK, and NF-κB signaling pathways[1][2]. Because the presence of the highly polar rutinose moiety significantly alters its solubility and absorption kinetics compared to its aglycone counterpart[1], extracting this compound requires a highly specific, polarity-directed workflow.

This application note details a self-validating, scalable methodology for the extraction, liquid-liquid fractionation, and chromatographic isolation of rhamnetin-3-O-rutinoside from diverse botanical sources, including Vicia tenuifolia, Potentilla glabra, and Halocnemum strobilaceum[2][3][4].

Mechanistic Principles of Extraction & Isolation

To design a robust protocol, one must understand the causality behind each solvent and resin choice. Rhamnetin-3-O-rutinoside is amphiphilic: the methylated flavonoid backbone (rhamnetin) is lipophilic, while the disaccharide (rutinose) is highly hydrophilic.

  • Primary Extraction (Solvent Dielectric Tuning): Aqueous alcohols (70-100% Ethanol or Methanol) are the universal solvents of choice[2][3]. The dielectric constant of 70-80% ethanol perfectly matches the amphiphilic nature of flavonol rutinosides, disrupting plant cell walls while stabilizing the hydrogen-bonding network of the sugar moiety[1].

  • Liquid-Liquid Partitioning (Polarity Gradient): A crude aqueous suspension is sequentially partitioned. Non-polar solvents (hexane/petroleum ether) remove sterols and chlorophylls[1][3]. Mid-polar solvents (ethyl acetate) remove free aglycones (like quercetin or free rhamnetin)[3]. The target glycoside, due to the rutinose moiety, will predominantly partition into the highly hydrogen-bonding n-butanol fraction[1][3].

  • Chromatographic Purification (Orthogonal Separation):

    • Macroporous Resins (Amberlite XAD-7 / Polyamide): These resins separate based on hydrogen bonding with phenolic hydroxyls, effectively washing away free plant sugars and highly polar impurities[1][5].

    • Sephadex LH-20: This cross-linked dextran gel provides orthogonal purification via size-exclusion and aromatic π−π interactions, isolating the specific glycoside based on its distinct molecular volume and aromaticity[3][5][6].

G Plant Botanical Biomass (e.g., V. tenuifolia) Extraction Solid-Liquid Extraction (70-100% EtOH/MeOH, 25-70°C) Plant->Extraction Crude Crude Aqueous Extract Extraction->Crude Concentration Hexane Hexane/PE Partition (Defatting) Crude->Hexane Non-polar waste EtOAc EtOAc Partition (Aglycones/Mid-polar) Crude->EtOAc Mid-polar waste BuOH n-Butanol Partition (Glycoside-Rich Fraction) Crude->BuOH Target Enrichment

Caption: Workflow for the extraction and liquid-liquid fractionation of rhamnetin-3-O-rutinoside.

Step-by-Step Experimental Protocol

This methodology represents a self-validating system: each phase removes a specific class of interferents, culminating in an LC-MS/MS validation step to confirm the structural integrity of the isolate.

Phase 1: Solid-Liquid Extraction

Objective: Maximize the solubilization of total phenolic glycosides while preventing thermal degradation.

  • Preparation: Air-dry and mill the botanical aerial parts to a fine powder to maximize surface area[1][3].

  • Extraction: Suspend the powder in 70-100% Ethanol or Methanol (ratio of 1:15 to 1:20 w/v)[1][2][7].

    • Causality: 100% EtOH at room temperature for 90 minutes has been shown to yield optimal anti-inflammatory extracts in Vicia tenuifolia[2], whereas 70% MeOH at 70°C is preferred for harder matrices like Potentilla glabra[3].

  • Concentration: Filter the extract and concentrate under reduced pressure (rotary evaporation at 45-50°C) to remove the organic solvent, yielding a crude aqueous suspension[1][4][7].

Phase 2: Liquid-Liquid Fractionation

Objective: Isolate the glycoside-rich fraction by exploiting partition coefficients.

  • Aqueous Suspension: Suspend the crude extract in distilled water[3][4].

  • Defatting: Partition sequentially 3 times with an equal volume of petroleum ether (PE) or hexane[1][3][4]. Discard the organic layer (contains lipids and chlorophyll).

  • Aglycone Removal: Partition 3 times with ethyl acetate (EtOAc)[1][3][4]. This removes free flavonoids and mid-polar phenolics.

  • Target Enrichment: Partition 3 times with n-butanol[1][3][4]. The rhamnetin-3-O-rutinoside will migrate into the n-butanol layer due to the solubility of the rutinose sugar. Concentrate the n-butanol fraction to dryness[1].

Phase 3: Chromatographic Isolation

Objective: Achieve >95% purity using orthogonal stationary phases.

  • Macroporous Resin (Amberlite XAD-7 or Polyamide):

    • Dissolve the n-butanol residue in a minimal amount of hot water and load it onto the column[1].

    • Wash copiously with distilled water to elute free sugars and highly polar non-phenolic compounds[5].

    • Elute with a gradient of ethanol or methanol in water (e.g., 25%, 50%, 100%)[1]. Rhamnetin-3-O-rutinoside typically elutes in the 50-70% organic fraction.

  • Size Exclusion (Sephadex LH-20):

    • Load the enriched fraction onto a Sephadex LH-20 column[3][5][6].

    • Elute isocratically with MeOH:H₂O (e.g., 80:20 v/v)[3].

    • Causality: Sephadex LH-20 separates compounds by molecular size and π−π interactions with the dextran matrix, easily resolving rhamnetin-3-O-rutinoside from smaller monoglycosides or larger tannins.

Phase 4: LC-MS/MS Validation

Objective: Confirm the identity of the isolate via mass spectrometry.

  • Chromatography: Analyze the purified fraction using UPLC with a C18 column (e.g., 100 x 1 mm i.d.) using a mobile phase of 1-2% aqueous formic/acetic acid and acetonitrile/methanol[4][7].

  • Mass Spectrometry (Negative ESI Mode): Monitor for the pseudomolecular ion [M−H]− at m/z 623[4][8].

  • Fragmentation Analysis: Induce MS/MS fragmentation. The diagnostic loss of 308 Da (162 Da glucose + 146 Da rhamnose) confirms the rutinoside moiety, yielding a predominant aglycone fragment at m/z 315 (rhamnetin)[4].

G BuOH n-Butanol Fraction Macro Macroporous Resin (e.g., Amberlite XAD-7) BuOH->Macro Desugar/Enrich Sephadex Sephadex LH-20 (Size/Adsorption) Macro->Sephadex MeOH:H2O Elution LCMS LC-ESI-MS/MS [M-H]- m/z 623 -> 315 Sephadex->LCMS Fraction Monitoring Pure Purified Rhamnetin-3-O-rutinoside LCMS->Pure Validation

Caption: Chromatographic isolation and LC-MS/MS validation pathway for rhamnetin-3-O-rutinoside.

Quantitative Data & Reference Parameters

To ensure reproducibility across different laboratories, the following tables summarize the expected analytical parameters and optimized extraction conditions based on peer-reviewed literature.

Table 1: LC-MS/MS Identification Parameters for Rhamnetin-3-O-rutinoside [4][7][8]

Parameter Value / Description Diagnostic Significance
Ionization Mode Electrospray Ionization (ESI), Negative Mode Optimal for phenolic hydroxyl deprotonation

| Pseudomolecular Ion | m/z 623 [M−H]− | Confirms intact molecular weight of the glycoside | | Primary MS/MS Fragment | m/z 315 [M−H−308]− | Confirms rhamnetin aglycone core | | Neutral Loss | 308 Da (162 Da + 146 Da) | Confirms cleavage of the rutinose (glucose + rhamnose) moiety |

Table 2: Proven Botanical Sources and Optimized Primary Extraction Solvents

Botanical Source Plant Part Optimized Solvent System Target Fraction Reference
Vicia tenuifolia Dried Flowers 100% Ethanol (Room Temp, 90 min) n-Butanol [2]
Potentilla glabra Aerial Parts 70% Methanol (70°C, 3x) n-Butanol [3]
Halocnemum strobilaceum Aerial Parts 90% Methanol (Room Temp, 48h) Ethyl Acetate / n-Butanol [4]

| Spondias venulosa | Leaves | Methanol (Maceration) | n-Butanol |[8] |

References

  • BenchChem.Rhamnetin: A Technical Guide to its Aglycone and Glycoside Forms for Researchers and Drug Development Professionals.
  • ResearchGate / J-Stage.Flavonoids isolated from S. venulosa-1a: Rutin (quercetin 3-O-b-D-rutinoside).
  • PMC / NIH.Isolation of biologically active constituents from Moringa peregrina (Forssk.) Fiori. (family: Moringaceae) growing in Egypt.
  • J-Stage.Activities constituents from Yaowang Tea (Potentilla glabra Lodd.).
  • ACS Publications.Antioxidant and Metabolite Profiling of North American and Neotropical Blueberries Using LC-TOF-MS and Multivariate Analyses.
  • MDPI.Molecular Networking and Bioassay-Guided Preparation and Separation of Active Extract and Constituents from Vicia tenuifolia Roth.
  • idUS.Revalorization of Colombian purple corn Zea mays L. by-products using two-step column chromatography.
  • Brieflands.UPLC–ESI-PDA–Ms n Profiling Of Phenolics Involved In Biological Activities Of The Medicinal Plant Halocnemum Strobilaceum (Pall.).

Sources

Method

Application Note: High-Resolution Mass Spectrometry Fragmentation Patterns of Rhamnetin-3-O-rutinoside

Introduction and Analytical Context The structural elucidation of flavonol glycosides is a cornerstone of pharmacognosy, metabolomics, and natural product drug development. A classical analytical challenge in this field...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Analytical Context

The structural elucidation of flavonol glycosides is a cornerstone of pharmacognosy, metabolomics, and natural product drug development. A classical analytical challenge in this field is distinguishing between closely related structural isomers, such as rhamnetin-3-O-rutinoside and isorhamnetin-3-O-rutinoside. Both compounds share the identical molecular formula (C28H32O16) and exact mass, yet their distinct methoxy group positions drastically alter their pharmacological profiles.

As a Senior Application Scientist, I have designed this technical guide to move beyond basic spectral libraries. Here, we will dissect the fundamental causality of rhamnetin-3-O-rutinoside's fragmentation behavior using High-Resolution Liquid Chromatography-Tandem Mass Spectrometry (LC-HRMS/MS), providing a self-validating protocol and mechanistic insights to ensure absolute confidence in your structural assignments.

Structural Biology & Mechanistic Causality

Rhamnetin-3-O-rutinoside consists of a rhamnetin aglycone (7-O-methylquercetin) linked at the C3 position to a rutinose disaccharide (α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranose). Understanding its collision-induced dissociation (CID) behavior requires breaking the molecule down into three sequential energetic thresholds:

Low-Energy CID: Glycosidic Bond Cleavage

The O-glycosidic bond connecting the rutinose sugar to the C3 hydroxyl of the aglycone is the most labile bond in the molecule. At low collision energies (15–20 eV), the neutral loss of the entire rutinose moiety (308 Da, comprising 162 Da glucose + 146 Da rhamnose) dominates the spectrum[1].

  • Negative Mode (ESI-): The precursor [M-H]⁻ at m/z 623.16 yields a dominant aglycone product ion [Y₀]⁻ at m/z 315.05[1].

  • Positive Mode (ESI+): The precursor [M+H]⁺ at m/z 625.17 yields the aglycone [Y₀]⁺ at m/z 317.06.

Medium-Energy CID: The Diagnostic Aglycone Cleavage

Once the aglycone (m/z 315 in ESI-) is isolated, increasing the collision energy (25–35 eV) triggers competitive fragmentation pathways that definitively distinguish rhamnetin from its isomer, isorhamnetin.

  • The 1,5-Hydride Shift (Causality): In rhamnetin, the methoxy group is located on Ring A (C7). During CID in negative mode, the negative charge localizes on the meta oxygen in Ring C. This specific spatial arrangement facilitates a highly favorable 1,5-hydride shift , leading to the elimination of a neutral methane molecule (CH₄, 16 Da) to produce an intense peak at m/z 299[2].

  • Isomer Differentiation: In contrast, isorhamnetin (methoxy on Ring B) cannot easily undergo this hydride shift and instead heavily favors the radical loss of a methyl group (CH₃•, 15 Da) to yield m/z 300. Therefore, an m/z 299 > m/z 300 intensity ratio is the definitive diagnostic marker for rhamnetin[2].

High-Energy CID: Retro-Diels-Alder (RDA) Cleavage

At high collision energies (40+ eV), the C-ring of the flavonoid undergoes Retro-Diels-Alder cleavage, splitting the molecule into diagnostic A-ring and B-ring fragments. Because rhamnetin possesses one hydroxyl and one methoxy group on Ring A, its characteristic positive mode 1,3A⁺ RDA fragment appears at m/z 167. (Isorhamnetin, lacking the Ring A methoxy, yields an m/z 153 fragment instead)[3].

Experimental Protocol: Self-Validating LC-HRMS/MS Workflow

To ensure analytical trustworthiness, the following methodology incorporates built-in system suitability checks to validate the instrument's energetic calibration prior to analyzing unknown samples.

Phase 1: System Suitability & Quality Control

Causality: Before analyzing complex matrices, the MS collision energy (CE) must be validated to ensure it accurately captures both fragile glycosidic losses and robust ring cleavages.

  • Prepare Standard: Formulate a 1 µg/mL system suitability standard containing rutin (quercetin-3-O-rutinoside).

  • Calibrate CE: Inject the standard and monitor the neutral loss of 308 Da. Adjust the stepped CID energy until the aglycone base peak (m/z 301 for rutin) reaches >80% relative abundance. This confirms the system is perfectly tuned for O-glycosidic bond cleavage.

Phase 2: Sample Preparation

Causality: Flavonoid glycosides are highly susceptible to enzymatic degradation and oxidation.

  • Extraction: Extract 50 mg of the lyophilized sample in 1 mL of cold 80% methanol/water (v/v) containing 0.1% formic acid. The acidic, cold environment quenches endogenous glycosidases and stabilizes the phenolic hydroxyl groups.

  • Centrifugation: Vortex for 2 min, then centrifuge at 14,000 × g for 10 min at 4°C.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an LC autosampler vial.

Phase 3: UHPLC Chromatographic Separation

Causality: Rhamnetin and isorhamnetin glycosides are structural isomers with nearly identical polarities. High-efficiency hydrophobic separation is required.

  • Column Selection: Utilize a sub-2 µm C18 column (e.g., 2.1 × 100 mm, 1.8 µm).

  • Mobile Phase: Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Note: Formic acid is critical here; it suppresses residual silanol ionization on the stationary phase to prevent peak tailing, while simultaneously providing protons for ESI+ mode.

  • Gradient: Run a linear gradient from 10% B to 60% B over 15 minutes at a flow rate of 0.3 mL/min at a column temperature of 50°C[4].

Phase 4: High-Resolution Mass Spectrometry (HRMS)

Causality: High mass resolution (>70,000 FWHM) is critical to differentiate isobaric interferences and accurately assign elemental compositions to fragments.

  • Ionization: Operate the Q-TOF or Orbitrap in both positive and negative Heated Electrospray Ionization (HESI) modes. Set capillary voltage to 2800 V (negative) and 3000 V (positive)[4].

  • Acquisition: Acquire MS/MS spectra using Data-Dependent Acquisition (DDA) with a stepped normalized collision energy (NCE) of 15, 30, and 45 eV. This stepped approach captures the fragile loss of the rutinose sugar and the robust RDA ring cleavages in a single composite spectrum.

Quantitative Data & Diagnostic Ions

Summarized below are the critical high-resolution diagnostic ions required to positively identify rhamnetin-3-O-rutinoside.

Table 1: High-Resolution Mass Spectrometry Data for Rhamnetin-3-O-rutinoside

Ionization ModePrecursor Ion (m/z)Key Product Ions (m/z)Neutral LossStructural Assignment
Negative (ESI-) 623.1617 [M-H]⁻315.0505308 Da[M-H-Rutinoside]⁻ (Aglycone Y₀⁻)
Negative (ESI-) 315.0505 [Agl-H]⁻299.019216 Da[Agl-H-CH₄]⁻ (Major diagnostic ion)
Negative (ESI-) 315.0505[Agl-H]⁻300.027015 Da[Agl-H-CH₃•]⁻ (Minor ion)
Negative (ESI-) 315.0505 [Agl-H]⁻271.024344 Da[Agl-H-CO₂]⁻ or[299-CO]⁻
Positive (ESI+) 625.1763[M+H]⁺317.0661308 Da[M+H-Rutinoside]⁺ (Aglycone Y₀⁺)
Positive (ESI+) 317.0661 [Agl+H]⁺167.0339-1,3A⁺ (RDA Cleavage, Ring A methoxy)

Visualizing the Analytical & Fragmentation Workflows

LCMS_Workflow QC 1. System Suitability Rutin Reference Check Prep 2. Sample Prep Cold Methanol Extraction QC->Prep LC 3. UHPLC Separation C18, 0.1% FA Gradient Prep->LC MS 4. HRMS/MS (CID) Orbitrap ESI+/- LC->MS Data 5. Data Analysis Isomer Differentiation MS->Data

Fig 1. Self-validating LC-HRMS/MS workflow for flavonoid isomer differentiation.

Fragmentation cluster_competitive Competitive Aglycone Cleavage (CID 25-35 eV) Parent Rhamnetin-3-rutinoside [M-H]- m/z 623.16 Aglycone Rhamnetin Aglycone [Y0]- m/z 315.05 Parent->Aglycone - Rutinose (308 Da) Low Energy CID Radical Loss of CH3• m/z 300.03 (Minor) Aglycone->Radical - CH3• (15 Da) Neutral Loss of CH4 m/z 299.02 (Major) Aglycone->Neutral - CH4 (16 Da) 1,5-Hydride Shift RDA RDA Cleavage (Ring A) m/z 167.03 Aglycone->RDA Retro-Diels-Alder C-Ring Cleavage

Fig 2. Mechanistic fragmentation pathway of rhamnetin-3-O-rutinoside in negative ESI mode.

References

  • Title : Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry Source : nih.gov URL : 2

  • Title : Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry (Diagnostic Ions) Source : nih.gov URL : 3

  • Title : UPLC–ESI-PDA–Msn Profiling Of Phenolics Involved In Biological Activities Of The Medicinal Plant Halocnemum Strobilaceum (Pall.) Source : nih.gov URL : 1

  • Title : Antioxidant and Metabolite Profiling of North American and Neotropical Blueberries Using LC-TOF-MS and Multivariate Analyses Source : acs.org URL : 4

Sources

Application

Application Note: Cell Culture Assay Protocols Using Rhamnetin-3-O-Rutinoside Standards

Executive Summary & Biological Rationale Rhamnetin-3-O-rutinoside (R3R) is a potent O-methylated flavonol glycoside frequently isolated from medicinal plants such as Machilus thunbergii and Vicia tenuifolia[1][2]. Struct...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biological Rationale

Rhamnetin-3-O-rutinoside (R3R) is a potent O-methylated flavonol glycoside frequently isolated from medicinal plants such as Machilus thunbergii and Vicia tenuifolia[1][2]. Structurally characterized by a rhamnetin aglycone linked to a rutinose (rhamnose-glucose) disaccharide moiety at the C-3 position, R3R exhibits profound antioxidant and anti-inflammatory activities[3][4].

In cell-based assays, the presence of the bulky, hydrophilic sugar moiety significantly alters the molecule's cellular permeability, bioavailability, and metabolic stability compared to its aglycone counterpart[3]. Consequently, evaluating R3R requires highly optimized in vitro protocols that account for delayed intracellular accumulation and specific solvent requirements. This guide provides a self-validating framework for assessing R3R efficacy in macrophage cell lines.

Mechanistic Grounding

The pharmacological efficacy of R3R is driven by a dual-action mechanism. First, the phenolic hydroxyl groups on the flavonoid backbone act as direct electron donors, quenching intracellular reactive oxygen species (ROS)[5][6]. Second, R3R intercepts the Toll-like Receptor 4 (TLR4) inflammatory cascade. By preventing the nuclear translocation of the transcription factor NF-κB, R3R downregulates the expression of inducible nitric oxide synthase (iNOS), thereby halting the overproduction of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated cells[2][7].

Pathway LPS LPS Stimulation TLR4 TLR4 Receptor LPS->TLR4 ROS Intracellular ROS TLR4->ROS NFKB NF-κB Translocation TLR4->NFKB INOS iNOS Expression NFKB->INOS NO NO Production INOS->NO R3R Rhamnetin-3-O-rutinoside R3R->ROS Direct Scavenging R3R->NFKB Pathway Inhibition

Fig 1: Rhamnetin-3-O-rutinoside dual mechanism of action in inflammatory signaling.

Standard Preparation & Physicochemical Handling

Because glycosides possess high polarity, improper solvent selection will lead to precipitation in aqueous culture media, yielding false-negative results.

  • Stock Solution (100 mM): Dissolve the R3R analytical standard in anhydrous Dimethyl Sulfoxide (DMSO).

    • Causality: Anhydrous DMSO prevents the spontaneous hydrolysis of the glycosidic bond that can occur in the presence of water during freeze-thaw cycles.

  • Storage: Aliquot into amber microcentrifuge tubes and store at -20°C.

    • Causality: Flavonols are susceptible to photo-oxidation; amber tubes block UV-induced degradation.

  • Vehicle Control Constraint: Ensure the final concentration of DMSO in the cell culture medium never exceeds 0.1% (v/v).

    • Causality: DMSO concentrations >0.1% can induce spontaneous differentiation, alter membrane permeability, or cause direct cytotoxicity in RAW 264.7 macrophages, which confounds the baseline data[3].

Experimental Workflows & Validated Protocols

To ensure a self-validating system, researchers must execute these assays sequentially. Cytotoxicity profiling must always precede functional assays to ensure that a reduction in inflammatory markers is due to true pharmacological inhibition, not simply cell death.

Workflow A Standard Preparation B Macrophage Culture A->B C MTT Viability Assay B->C Step 1 D Griess NO Assay C->D Step 2 E DCFDA ROS Assay C->E Step 2 F Data & IC50 Analysis D->F E->F

Fig 2: Sequential cell culture assay workflow for validating R3R bioactivity.

Protocol A: Cytotoxicity Profiling (MTT Assay)

Objective: Establish the Maximum Tolerated Dose (MTD) of R3R in RAW 264.7 macrophages[3].

  • Cell Seeding: Seed RAW 264.7 cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂[3].

  • Treatment: Aspirate media. Apply R3R at varying concentrations (1, 10, 25, 50, 100 µM) in serum-free media for 24 hours[3].

    • Causality: Serum proteins can bind to flavonoids, reducing their free effective concentration. Serum starvation ensures consistent compound-cell interaction.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Carefully aspirate the media and add 150 µL of DMSO to dissolve the intracellular purple formazan crystals. Shake for 10 minutes[3].

  • Measurement: Read absorbance at 570 nm using a microplate reader[3]. Calculate viability relative to the 0.1% DMSO vehicle control. Only concentrations yielding >90% viability should be used in Protocols B and C.

Protocol B: Anti-Inflammatory Griess Assay (NO Inhibition)

Objective: Quantify the inhibition of LPS-induced nitric oxide production[2].

  • Cell Seeding: Seed RAW 264.7 cells at 1×105 cells/well in a 24-well plate. Incubate for 24 hours[2].

  • Pre-treatment: Treat cells with non-toxic concentrations of R3R (e.g., 10, 25, 50 µM) for 2 hours.

    • Causality: Unlike aglycones which diffuse rapidly, the bulky rutinose moiety of R3R requires a longer pre-incubation period to achieve intracellular steady-state concentrations before the inflammatory insult.

  • Stimulation: Add LPS (Escherichia coli O111:B4) to a final concentration of 1 µg/mL. Incubate for 16–24 hours[2][7].

    • Self-Validation Check: Include a "Vehicle + LPS" positive control (maximum NO) and a "Vehicle Only" negative control (baseline NO)[2].

  • Griess Reaction: Transfer 100 µL of the cell culture supernatant to a new 96-well plate. Add 100 µL of Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)[2][7].

  • Measurement: Incubate in the dark for 15 minutes at room temperature. Measure absorbance at 540 nm[7]. Quantify nitrite concentrations using a sodium nitrite (NaNO₂) standard curve[7].

Protocol C: Intracellular ROS Scavenging (DCFDA Assay)

Objective: Measure the direct antioxidant capacity of R3R within the intracellular environment.

  • Probe Loading: Wash adhered cells twice with PBS. Add 10 µM of H₂DCFDA probe in serum-free media for 30 minutes in the dark.

    • Causality: The non-fluorescent H₂DCFDA diffuses into cells where intracellular esterases cleave the acetate groups, trapping the probe inside.

  • Washing: Wash cells 3x with ice-cold PBS.

    • Causality: Ice-cold PBS halts cellular metabolism and removes extracellular dye, which would otherwise cause high background fluorescence.

  • Treatment & Insult: Apply R3R concentrations concurrently with 500 µM H₂O₂ for 1 hour.

  • Measurement: Read fluorescence immediately at Ex/Em = 485/535 nm.

Quantitative Data Presentation & Expected Outcomes

To benchmark your assay's performance, compare your findings against the established validation metrics for Rhamnetin derivatives summarized below.

Table 1: Assay Validation Parameters & Expected Outcomes for R3R

Assay TypeTarget BiomarkerExpected IC50 / Effective RangeValidation Criteria (QC)
Cytotoxicity (MTT) Mitochondrial Reductase> 100 µM (Non-toxic)Vehicle control must show >95% viability.
Anti-inflammatory Nitrite (NO surrogate)15.0 – 40.0 µMLPS control must induce at least a 5-fold increase in NO vs. basal[1][7].
Antioxidant (ROS) DCF Fluorescence20.0 – 50.0 µMH₂O₂ control must yield a >3-fold increase in relative fluorescence units (RFU).
Pathway Analysis iNOS Protein (Western Blot)Dose-dependent reductionβ-actin or GAPDH loading controls must show <5% variance across lanes.

Note: IC50 values for glycosides like R3R are typically higher (less potent) than their aglycone counterparts (e.g., pure rhamnetin) due to the steric hindrance of the rutinose moiety limiting rapid receptor binding, though they often exhibit superior systemic half-lives in vivo[1][3].

References

  • Frontiers in Pharmacology. Traditional Uses, Pharmacological Efficacy, and Phytochemistry of Moringa peregrina (Forssk.) Fiori. —A Review. Available at:[Link]

  • National Institutes of Health (PMC). Molecular Networking and Bioassay-Guided Preparation and Separation of Active Extract and Constituents from Vicia tenuifolia Roth. Available at: [Link]

  • ResearchGate. Dataset on the compounds from the leaves of Vietnamese Machilus thunbergii and their anti-inflammatory activity. Available at: [Link]

  • Taylor & Francis. Phenolic compounds and biological activities of different organs from aerial part of Nitraria retusa (Forssk.) A. Available at:[Link]

Sources

Method

Application Note: Advanced Solid-Phase Extraction (SPE) Techniques for the Isolation and Purification of Flavonoid Glycosides

Executive Summary Flavonoids are predominantly found in plant matrices as glycosylated derivatives (e.g., rutin, quercitrin, hesperidin). Unlike their aglycone counterparts, the presence of saccharide moieties significan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Flavonoids are predominantly found in plant matrices as glycosylated derivatives (e.g., rutin, quercitrin, hesperidin). Unlike their aglycone counterparts, the presence of saccharide moieties significantly increases their polarity, complicating extraction and purification workflows [[1]](). Traditional liquid-liquid extraction (LLE) requires substantial volumes of toxic solvents and often fails to efficiently partition highly polar glycosides from aqueous matrices 2. Solid-Phase Extraction (SPE) has emerged as the gold standard, providing superior extraction efficiency, minimal solvent consumption, and the ability to selectively eliminate interfering matrix components like free sugars and aliphatic acids 3.

This application note details the mechanistic principles, sorbent selection criteria, and a self-validating step-by-step protocol for isolating flavonoid glycosides using SPE.

Mechanistic Principles of SPE for Flavonoid Glycosides

The successful retention of a flavonoid glycoside on an SPE sorbent requires a fundamental understanding of its bipartite structure: a hydrophobic aglycone backbone (capable of π-π and hydrophobic interactions) and a hydrophilic glycosidic moiety (capable of hydrogen bonding).

Causality in Sorbent Selection
  • Reversed-Phase (C18): Retains flavonoids primarily through hydrophobic interactions with the aglycone backbone. However, highly polar glycosides may exhibit poor retention on standard C18 if the aqueous wash is not strictly controlled 1.

  • Polymeric Sorbents (e.g., HLB, Bond Elut Plexa): These sorbents offer a Hydrophilic-Lipophilic Balance (HLB). They capture both the polar sugar moiety and the non-polar aglycone, yielding high recoveries without the risk of sorbent drying issues that plague traditional silica-based phases 4.

  • Advanced Functionalized Silica (e.g., Sil-CBM-C30): Carbamate-embedded triacontyl-modified silica leverages a combination of hydrophobic, hydrogen bonding, and π-π interactions, demonstrating superior extraction efficiencies for complex matrices like honey compared to standard C18 5.

G cluster_0 Flavonoid Glycoside Structure cluster_1 SPE Sorbent Interactions Aglycone Aglycone Backbone (Hydrophobic / π-π) Sugar Glycosidic Moiety (Hydrophilic / H-bond) Aglycone->Sugar O- or C-Glycosidic Bond Hydrophobic Hydrophobic Retention Aglycone->Hydrophobic Polar Polar/H-Bond Retention Sugar->Polar Sorbent Polymeric/Silica Sorbent (e.g., HLB, C18, Sil-CBM-C30) Hydrophobic->Sorbent Polar->Sorbent

Structural interactions between flavonoid glycosides and SPE sorbents.

Standardized SPE Protocol for Flavonoid Glycosides

The following methodology establishes a self-validating system for the isolation of flavonoid glycosides. By strictly controlling the pH, the phenolic hydroxyl groups of the flavonoids remain protonated (neutral), maximizing retention on the sorbent bed 6.

Step-by-Step Methodology
  • Sample Preparation:

    • Extract the plant material using 50% aqueous methanol or a butanol fraction.

    • Filter the crude extract through a 0.45 µm nylon membrane filter to remove particulates 1.

    • Causality Note: Dilute the extract with acidified water (0.1% to 0.33% formic acid) to ensure the sample pH is below the pKa of the target flavonoids, preventing premature ionization and breakthrough.

  • Column Conditioning:

    • Pass 5 mL of 100% Acetonitrile (or Methanol) through the SPE cartridge (e.g., C18 or HLB) to solvate the bonded phase ligands.

  • Column Equilibration:

    • Pass 5 mL of acidified water (0.1% formic acid) through the cartridge. Do not allow the sorbent bed to dry out before loading.

  • Sample Loading:

    • Apply the acidified aqueous extract uniformly at a controlled flow rate of 1–2 mL/min.

    • Self-Validation Step: Collect the flow-through and analyze via LC-MS. The absence of the target glycoside confirms that the sorbent capacity has not been exceeded and the loading pH is optimal.

  • Washing:

    • Wash the column with 5 mL of 2–5% aqueous methanol (containing 0.1% formic acid).

    • Causality Note: This low-organic wash selectively elutes highly polar matrix interferences (free sugars, aliphatic acids) while leaving the flavonoid glycosides securely retained via hydrophobic interactions 6.

  • Elution:

    • Elute the target flavonoid glycosides using 2 to 5 mL of 67–100% Acetonitrile or Methanol containing 0.1% formic acid. A step-gradient (e.g., 20%, 50%, 100% organic) can be utilized to sequentially fractionate glycosides from less polar aglycones 1.

  • Reconstitution:

    • Evaporate the eluate under a gentle stream of nitrogen and reconstitute in the initial LC mobile phase for downstream analysis.

Workflow Conditioning 1. Conditioning (MeOH / MeCN) Equilibration 2. Equilibration (Acidified H2O) Conditioning->Equilibration Loading 3. Sample Loading (Extract in H2O) Equilibration->Loading Washing 4. Washing (Low % Organic) Loading->Washing Elution 5. Elution (High % Organic / Acid) Washing->Elution Analysis 6. LC-MS/MS Analysis Elution->Analysis

Step-by-step Solid-Phase Extraction (SPE) workflow for flavonoid glycosides.

Quantitative Performance & Recovery Data

The choice of SPE sorbent directly impacts the recovery rates of specific flavonoid classes. Polymeric and advanced functionalized silica sorbents generally provide the highest and most reproducible recoveries across diverse matrices.

Target AnalyteSorbent TypeMatrixRecovery (%)Reference
Quercetin (Aglycone) Polymeric (Bond Elut Plexa)Ginkgo Biloba106.0 - 107.0%4
Kaempferol (Aglycone) Polymeric (Bond Elut Plexa)Ginkgo Biloba103.0 - 109.0%4
Quercetin 3-O-glycosides FlorisilK. pinnata extract97.9 - 100.7%7
Sutherlandins (Glycosides) C18 (Strata™)S. frutescens> 98.0%1
Myricetin / Luteolin Sil-CBM-C30Honey> 95.0%5

Downstream Integration: LC-MS/MS Considerations

Following SPE isolation, structural elucidation of flavonoid glycosides via LC-MS/MS presents unique challenges. Because saccharide moieties are easily cleaved during electrospray ionization (ESI), standard MS often yields only the aglycone mass, resulting in a loss of critical structural information.

To overcome this, researchers can utilize postcolumn Manganese (Mn²⁺) complexation . By introducing MnCl₂ post-column, the flavonoid glycosides form distinct 1:1 and 2:1 metal complexes. These complexes stabilize the molecule during ionization, allowing MS³ fragmentation to probe the exact identities and linkage locations of the saccharide moieties without requiring prior acid hydrolysis 6.

References

  • [1] HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials. Semantic Scholar. 1

  • [7] A Validated Solid-Phase Extraction HPLC Method for Determination of the Major Flavonoid Glycoside of Kalanchoe pinnata Leaf Extract.... ResearchGate.7

  • [4] Determination of Flavonoids in Ginkgo Biloba Using Bond Elut Plexa Solid Phase Extraction Sorbent. Agilent. 4

  • [5] Solid-phase extraction of flavonoids in honey samples using carbamate-embedded triacontyl-modified silica sorbent. PubMed. 5

  • [6] LC−MSn Methods for Saccharide Characterization of Monoglycosyl Flavonoids Using Postcolumn Manganese Complexation. ACS Publications. 6

  • [2] Determination of Flavonoid Glycosides by UPLC-MS to Authenticate Commercial Lemonade. PubMed.2

  • [3] Effect of sample-preparation methods on the quantification of selected flavonoids in plant materials by high performance liquid chromatography. ResearchGate.3

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing mobile phase gradients for rhamnetin-3-rutinoside HPLC analysis

Welcome to the Chromatography Technical Support Center . As a Senior Application Scientist, I have designed this resource to move beyond basic, trial-and-error troubleshooting.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatography Technical Support Center . As a Senior Application Scientist, I have designed this resource to move beyond basic, trial-and-error troubleshooting. Analyzing rhamnetin-3-rutinoside—a complex, bioactive flavonoid glycoside—presents unique chromatographic challenges. Its multiple phenolic hydroxyl groups, combined with a bulky rutinose (rhamnose and glucose) sugar moiety, make it highly susceptible to peak tailing, co-elution with structural isomers (like rutin), and retention time instability.

This guide provides a causality-driven, self-validating framework for optimizing your mobile phase gradients, ensuring robust, reproducible, and baseline-resolved separations.

Part 1: Mechanistic Principles of Rhamnetin-3-Rutinoside Elution

Successful chromatography is applied physical chemistry. To optimize the separation of rhamnetin-3-rutinoside, we must understand the intermolecular interactions dictating its behavior on a reversed-phase (RP) C18 column.

1. Mobile Phase Additives and pH Control (The Causality of Peak Shape) Rhamnetin-3-rutinoside contains weakly acidic phenolic hydroxyl groups. If the mobile phase pH is near the pKa of these groups, they will partially ionize. This leads to dual-mode retention: standard hydrophobic partitioning and secondary electrostatic interactions with residual unendcapped silanols on the silica support. This manifests as severe peak tailing [1].

  • The Solution: Adding 0.1% formic acid (v/v) to both the aqueous and organic mobile phases lowers the pH to approximately 2.7. This fully protonates the phenolic groups, suppressing ionization, shutting down secondary silanol interactions, and yielding sharp, symmetrical peaks [1, 2].

2. Organic Modifier Selection: Acetonitrile vs. Methanol While methanol is a common, cost-effective solvent, acetonitrile is strongly recommended for rhamnetin-3-rutinoside. Acetonitrile has a lower viscosity, which improves mass transfer kinetics within the column pores, leading to higher theoretical plate counts. Furthermore, acetonitrile acts primarily as a dipole-dipole interactor rather than a strong hydrogen-bond donor like methanol, providing superior selectivity (α) when separating rhamnetin-3-rutinoside from closely related analogs like rutin or isoquercitrin [1, 3].

3. Temperature Dynamics Temperature alters both mobile phase viscosity and the enthalpy of analyte transfer. While 40 °C is standard for reducing system backpressure, structurally rigid flavonoid glycosides sometimes exhibit better resolution at lower temperatures. Studies have demonstrated that maintaining the column at 25 °C can maximize the resolution ( Rs​ ) between critical flavonoid pairs by increasing their interaction time with the stationary phase[2].

Part 2: Self-Validating Experimental Protocol

A robust protocol must be self-validating; it should contain built-in System Suitability Tests (SST) to confirm the system is operating correctly before precious samples are injected.

Step-by-Step Gradient Optimization Workflow

Step 1: Mobile Phase Preparation

  • Solvent A: Measure 1000 mL of HPLC-grade ultrapure water (18.2 MΩ·cm). Add 1.0 mL of LC-MS grade formic acid. Mix thoroughly and sonicate for 10 minutes to degas.

  • Solvent B: Measure 1000 mL of HPLC-grade acetonitrile. Add 1.0 mL of LC-MS grade formic acid. Sonicate for 10 minutes.

  • Causality Note: Adding acid to both lines prevents baseline drift caused by pH gradients during the run.

Step 2: Column Equilibration & Blank Injection

  • Install a high-purity C18 column (e.g., 150 mm × 4.6 mm, 5 µm) and set the column oven to 25 °C [2].

  • Pump the initial gradient composition (e.g., 5% B) at 1.0 mL/min for 20 column volumes to passivate the stationary phase.

  • Inject a blank (initial mobile phase) to validate baseline stability and ensure no ghost peaks elute in the target window.

Step 3: System Suitability Testing (SST)

  • Inject 10 µL of a standard resolution mixture containing rhamnetin-3-rutinoside and its critical pair (e.g., rutin).

  • Execute the gradient profile outlined in Table 1 [4].

  • Self-Validation Check: Do not proceed to sample analysis unless the SST criteria in Table 2 are met. If criteria fail, consult the Troubleshooting Guide.

Step 4: Sample Analysis

  • Proceed with sample injections only after the SST confirms system readiness.

  • Bracket samples with standard injections every 10-15 runs to continuously validate retention time stability.

Workflow Start Start: Rhamnetin-3-rutinoside Method Dev Solvent Select Organic Modifier (Acetonitrile vs. Methanol) Start->Solvent Acid Add Acidic Modifier (0.1% Formic Acid) Solvent->Acid Grad Design Initial Gradient (e.g., 5-40% B over 40 min) Acid->Grad Eval Evaluate Resolution (Rs > 1.5) & Peak Shape (Tf 0.8-1.2) Grad->Eval Opt Optimize Gradient Slope & Temperature (25°C - 40°C) Eval->Opt Rs < 1.5 or Tf > 1.2 Val Self-Validation: System Suitability Test Eval->Val Rs ≥ 1.5 & Tf ≤ 1.2 Opt->Eval

Iterative workflow for optimizing HPLC mobile phase gradients for flavonoid glycosides.

Part 3: Quantitative Data & Gradient Profiles

Table 1: Optimized Gradient Elution Profile for Rhamnetin-3-Rutinoside[2, 4]

Time (min)Solvent A (0.1% FA in Water) %Solvent B (0.1% FA in Acetonitrile) %Flow Rate (mL/min)Curve Type
0.095.05.01.0Linear
5.080.020.01.0Linear
25.079.021.01.0Shallow (Isomer Separation)
45.050.050.01.0Linear
50.05.095.01.0Column Wash
55.095.05.01.0Re-equilibration

Table 2: System Suitability Acceptance Criteria

ParameterTarget ValueCausality / Rationale
Resolution ( Rs​ ) > 1.5Ensures baseline separation from critical pairs (e.g., rutin).
Tailing Factor ( Tf​ ) 0.8 – 1.2Confirms suppression of secondary silanol interactions.
Theoretical Plates ( N ) > 5,000Validates column health and optimal mass transfer kinetics.
Retention Time %RSD < 1.0%Verifies pump gradient accuracy and column temperature stability.

Part 4: Troubleshooting Guide & FAQs

Troubleshooting Issue Issue Detected: Poor Peak Shape or Co-elution Type Identify Specific Problem Issue->Type Tailing Peak Tailing (Phenolic -OH interactions) Type->Tailing Coelution Co-elution with Isomers (e.g., Rutin, Isoquercitrin) Type->Coelution Drift Baseline Drift (Gradient absorbance) Type->Drift FixTailing Increase Formic Acid to 0.1-0.2% Check Column Health Tailing->FixTailing FixCoelution Flatten Gradient Slope (Δ%B/min) Adjust Temp to 25°C Coelution->FixCoelution FixDrift Use HPLC-Grade Solvents Match A/B Absorbance Drift->FixDrift

Diagnostic logic tree for resolving common rhamnetin-3-rutinoside chromatographic failures.

Q: Why am I seeing severe peak tailing for rhamnetin-3-rutinoside despite using a brand-new C18 column? A: If the column is new, the issue is likely mobile phase chemistry, not column degradation. Check your acid modifier. Flavonoid glycosides require a sufficiently low pH to remain fully protonated. If your formic acid has degraded or evaporated, the pH may have risen above 3.0. Prepare fresh mobile phase with 0.1% to 0.2% high-purity formic acid to ensure complete ionization suppression [1].

Q: Rhamnetin-3-rutinoside is co-eluting with rutin. How do I adjust the gradient to resolve them? A: Rutin (quercetin-3-O-rutinoside) and rhamnetin-3-rutinoside differ only by a single methyl group on the aglycone core. To separate them, you must decrease the rate of change of the organic modifier (Δ%B/min) exactly where they elute. Implement a "shallow gradient" step (e.g., holding or slowly rising from 20% to 21% B over 20 minutes) to maximize the selectivity factor ( α ) [2]. Additionally, lowering the column temperature from 40 °C to 25 °C can enhance the separation of these rigid isomers [2].

Q: My retention times are shifting earlier with each subsequent injection. What is the root cause? A: This is a classic symptom of inadequate column re-equilibration. In gradient elution, the column must be fully restored to the initial mobile phase conditions (e.g., 5% B) before the next injection. If the re-equilibration time is too short, the column remains partially enriched with the organic solvent, causing subsequent analytes to elute faster. Ensure your method includes a re-equilibration step of at least 10 column volumes (typically 5–10 minutes at 1.0 mL/min) at the end of the run.

Q: I am observing a massive baseline drift at 355 nm during the gradient run. Is this normal? A: A slight drift is normal during gradient elution due to the changing refractive index and absorbance profile of the mixing solvents. However, massive drift indicates an impurity in your solvents or a mismatch in the UV cutoff. Ensure you are using LC-MS or HPLC-grade acetonitrile and water. Do not use trifluoroacetic acid (TFA) for flavonoid analysis at 355 nm, as it can cause significant baseline disturbances; stick to formic acid[1].

Part 5: References

  • Hoang, T. et al. (2023). RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products. PubMed Central (PMC). Available at: [Link]

  • Grace, M. H. et al. (2013). Antioxidant and Metabolite Profiling of North American and Neotropical Blueberries Using LC-TOF-MS and Multivariate Analyses. ACS Publications. Available at: [Link]

  • El Ouardi, M. et al. (2024). Ruta montana L. from Morocco: comprehensive phytochemical analysis and exploration of its antioxidant, antimicrobial, anti-inflammatory and analgesic properties. Frontiers in Pharmacology. Available at: [Link]

Optimization

Technical Support Center: Troubleshooting Co-Elution of Rhamnetin-3-Rutinoside and Rutin in LC-MS

Welcome to the Advanced LC-MS Support Center. As application scientists, we frequently encounter the challenge of resolving structurally homologous flavonoid glycosides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced LC-MS Support Center. As application scientists, we frequently encounter the challenge of resolving structurally homologous flavonoid glycosides. Rutin (quercetin-3-O-rutinoside) and rhamnetin-3-O-rutinoside differ by only a single methoxy group. When analyzing complex botanical extracts or pharmacokinetic samples, these two compounds frequently co-elute. While they have distinct mass-to-charge (m/z) ratios, their co-elution is far from benign—it triggers competitive ionization, leading to severe signal suppression and compromised quantitative integrity.

This guide provides a self-validating framework to diagnose, troubleshoot, and resolve the co-elution of rutin and rhamnetin-3-rutinoside.

Part 1: The Mechanistic Root of the Problem

Why is Co-Elution a Problem if the Masses are Different? Rutin ([M+H]⁺ m/z 611) and rhamnetin-3-rutinoside ([M+H]⁺ m/z 625) can be easily distinguished by a mass spectrometer. However, the quantitative failure occurs before the ions enter the mass analyzer—inside the Electrospray Ionization (ESI) source.

When these compounds co-elute, they compete for the limited excess charge and surface area on the ESI droplets. Because rutin is typically present at much higher endogenous concentrations, it saturates the droplet surface. This forces the lower-abundance rhamnetin-3-rutinoside into the droplet interior, preventing its emission into the gas phase. This phenomenon, known as 1, drastically reduces the sensitivity and linearity of the rhamnetin-3-rutinoside signal[1]. Furthermore, differences in the substitution pattern of co-eluting flavonoids alter their proton affinity, directly2[2].

In-Source Fragmentation Risks Flavonoid glycosides are highly susceptible to in-source fragmentation. High desolvation temperatures or excessive fragmentor voltages can prematurely cleave the O-glycosidic bond, generating the aglycone ion in the source[2]. If not carefully controlled, this complicates the spectral landscape and reduces the abundance of the intact precursor ion[1].

Fragmentation_Logic Precursor1 Rutin Precursor [M+H]+ m/z 611 Loss Loss of Rutinoside (-308 Da) Precursor1->Loss Precursor2 Rhamnetin-3-rutinoside [M+H]+ m/z 625 Precursor2->Loss Product1 Quercetin Aglycone [Y0]+ m/z 303 Loss->Product1 from Rutin Product2 Rhamnetin Aglycone [Y0]+ m/z 317 Loss->Product2 from Rhamnetin-3-rutinoside InSource In-Source Fragmentation (Premature Aglycone Formation) InSource->Precursor1 InSource->Precursor2

MS/MS fragmentation pathways and the risk of in-source fragmentation for flavonoid glycosides.

Part 2: Diagnostic & Troubleshooting Workflow

To systematically resolve this issue, follow the logical decision tree below. This ensures that every parameter changed is validated by empirical data rather than guesswork.

LCMS_Troubleshooting Start Co-elution Detected: Rutin & Rhamnetin-3-rutinoside CheckMS Evaluate ESI Ion Suppression (Post-column infusion) Start->CheckMS SuppressionYes Significant Suppression (>20%) CheckMS->SuppressionYes Yes SuppressionNo Minimal Suppression CheckMS->SuppressionNo No OptChrom Optimize Chromatography (Selectivity & Retention) SuppressionYes->OptChrom OptMS Optimize MS/MS (MRM Transitions & CE) SuppressionNo->OptMS Phase Change Stationary Phase (e.g., C18 to Biphenyl/Phenyl-Hexyl) OptChrom->Phase Solvent Modify Organic Solvent (MeOH vs ACN) & Temp OptChrom->Solvent Validate Validate Separation & Quantification (Self-Validating System) OptMS->Validate Phase->Validate Solvent->Validate

Diagnostic decision tree for resolving LC-MS co-elution and ion suppression.

Part 3: Step-by-Step Chromatographic Optimization Protocol

If post-column infusion confirms ion suppression, you must achieve baseline chromatographic separation. The slight structural difference (a methoxy group at C-7 on rhamnetin) is the key to pulling these peaks apart.

Step 1: Switch the Organic Modifier

  • Action: Replace Acetonitrile (ACN) with Methanol (MeOH).

  • Causality: Methanol is a protic solvent that engages in hydrogen bonding with the numerous hydroxyl groups on the rutinoside moiety. Studies have shown that using 3 often produces superior separation for quercetin derivatives compared to acetonitrile[3].

  • Validation: Inject a mixed standard. Calculate the selectivity factor ( α ). If α>1.1 , proceed to Step 2.

Step 2: Optimize Column Temperature

  • Action: Adjust the column oven temperature. Try increasing from 25 °C to 30 °C or 35 °C.

  • Causality: Temperature alters the viscosity of the mobile phase and the rate of mass transfer. For closely eluting flavonoids, a minor temperature shift (e.g., to 30 °C) has been documented to 3[3].

  • Validation: Measure peak width at half-height ( W1/2​ ) and resolution ( Rs​ ). Target Rs​≥1.5 .

Step 3: Exploit Orthogonal Stationary Phases

  • Action: If a standard C18 column fails to resolve the peaks, switch to a Biphenyl or Phenyl-Hexyl column.

  • Causality: C18 relies purely on hydrophobic dispersion forces. Biphenyl columns introduce π−π interactions. The methoxy group on rhamnetin alters the electron density of the flavonoid A-ring, changing its π−π interaction strength with the stationary phase relative to rutin. This orthogonal retention mechanism is highly effective for 4[4].

Part 4: MS/MS Optimization & Data Presentation

Once chromatographic separation is maximized, the MS parameters must be tuned to ensure robust quantification. Rutin, being a ubiquitous flavonoid, requires precise MRM monitoring to avoid crosstalk and ensure 5[5].

Table 1: Optimized LC-MS/MS Parameters for Target Flavonoids

CompoundPrecursor Ion [M+H]⁺Product Ion (Aglycone)Collision Energy (eV)Diagnostic LossIon Suppression Risk (if co-eluting)
Rutin m/z 611.2m/z 303.020 - 25-308 Da (Rutinoside)High (Dominant Competitor)
Rhamnetin-3-rutinoside m/z 625.2m/z 317.020 - 25-308 Da (Rutinoside)High (Suppressed Target)

Note: The loss of the sugar moiety (308 Da) is the primary diagnostic fragmentation pathway for these glycosides[1].

Self-Validating MS Protocol:

  • Fragmentor Voltage Titration: Inject standards via syringe pump while stepping the fragmentor/cone voltage from 80V to 150V. Select the voltage that maximizes the intact [M+H]⁺ precursor while keeping the in-source aglycone fragment below 5% relative abundance[1].

  • Dwell Time Optimization: Ensure sufficient data points across the peak (minimum 15 points). If the peaks are only partially resolved, narrow dwell times may be required to accurately define the peak shape without cross-talk.

Part 5: Frequently Asked Questions (FAQs)

Q1: I have baseline separation, but my rhamnetin-3-rutinoside peak area is still non-linear at low concentrations. Why? A1: You may be experiencing matrix effects from invisible co-eluting compounds (e.g., salts, phospholipids, or other non-UV absorbing plant metabolites). Perform a post-column infusion experiment with rhamnetin-3-rutinoside while injecting a blank matrix extract. If you see a dip in the baseline at the retention time of your analyte, matrix suppression is occurring[1]. You will need to improve your sample clean-up (e.g., using Solid Phase Extraction)[4].

Q2: Can I use negative ion mode ([M-H]⁻) to avoid co-elution issues? A2: Switching polarities will not fix chromatographic co-elution, but it can change the ionization dynamics. Flavonoid glycoconjugates often exhibit different proton affinities and fragmentation patterns in negative mode[2]. While negative mode might reduce background noise, competitive ionization will still occur if rutin is present at a 100-fold excess. Chromatographic resolution remains the gold standard solution.

Q3: My peaks are tailing severely, making the co-elution worse. How do I fix this? A3: Peak tailing for flavonoids is often caused by secondary interactions with unendcapped silanols on the silica support, or by extra-column volume[4]. Ensure your mobile phase contains at least 0.1% formic acid to keep the silanols protonated (neutral). If tailing persists, flush the column to remove strongly retained contaminants, or switch to a column with a high-purity, fully endcapped silica base[4].

References
  • Common interferences in the LC-MS analysis of flavonoid glycosides , BenchChem.1

  • Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques , National Center for Biotechnology Information (PMC). 2

  • Application Notes and Protocols for the LC-MS/MS Identification of Rutin Hydrate Metabolites , BenchChem. 5

  • A New HPLC-MS/MS Method for the Simultaneous Determination of Quercetin and Its Derivatives in Green Coffee Beans , MDPI. 3

  • The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS , Agilent Technologies. 4

Sources

Troubleshooting

Technical Support Center: Resolving Low LC-MS/MS Ionization Efficiency for Rhamnetin-3-Rutinoside

Welcome to the Advanced Mass Spectrometry Support Center. As Application Scientists, we frequently encounter challenges with the ionization of complex flavonoid O-glycosides like rhamnetin-3-rutinoside.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Mass Spectrometry Support Center. As Application Scientists, we frequently encounter challenges with the ionization of complex flavonoid O-glycosides like rhamnetin-3-rutinoside. This molecule (MW: 624.5 g/mol ) features a methylated flavonol aglycone bonded to a rutinoside (hexose + deoxyhexose) moiety. Its structural complexity often leads to poor desolvation, signal splitting, and severe matrix suppression.

This guide is designed to move beyond basic troubleshooting. We will explore the mechanistic causes of signal loss and provide self-validating protocols to guarantee robust, high-sensitivity detection.

Diagnostic Decision Workflow

Before altering your instrument parameters, follow this logical progression to identify the root cause of your signal degradation.

TroubleshootingLogic Start Low Signal: Rhamnetin-3-rutinoside CheckPol Evaluate ESI Polarity Start->CheckPol PosMode Positive Mode (+) CheckPol->PosMode NegMode Negative Mode (-) CheckPol->NegMode Adducts Signal split by Na+/K+? Switch to Negative ESI PosMode->Adducts CheckMP Check Mobile Phase NegMode->CheckMP Adducts->NegMode Acidic Formic/Acetic Acid >0.1% CheckMP->Acidic Buffer Ammonium Acetate (pH 4.0) CheckMP->Buffer IonSupp Acid suppresses [M-H]-. Switch to buffer. Acidic->IonSupp Matrix Assess Matrix Effects Buffer->Matrix IonSupp->Buffer SPE Perform SPE Cleanup Matrix->SPE High Suppression Optimal Optimal Ionization Matrix->Optimal Low Suppression SPE->Optimal

Diagnostic decision tree for resolving low LC-MS ionization of flavonoid glycosides.

Knowledge Base & FAQs

Q1: Why is my rhamnetin-3-rutinoside signal weak and split into multiple peaks in positive ESI mode?

A1: Rhamnetin-3-rutinoside contains multiple oxygen atoms (phenolic and glycosidic hydroxyls) that readily coordinate with trace alkali metals (Na+, K+) leached from glass vials or present in solvents. In positive electrospray ionization (ESI+), this causes your precursor signal to split among [M+H]+ , [M+Na]+ , and [M+K]+ adducts, drastically diluting the absolute intensity of the target ion[1]. The Fix: Switch to Negative ESI (ESI-). Flavonoids exhibit vastly superior ionization efficiency in negative mode because their phenolic hydroxyl groups readily lose a proton to form a highly stable [M−H]− ion at m/z 623[2][3][4].

Q2: I switched to negative ESI, but the signal is still heavily suppressed. My mobile phase contains 0.1% formic acid. Is this the problem?

A2: Yes, this is a classic LC-MS paradox. Formic acid is frequently added to mobile phases to suppress the ionization of silanol groups on the stationary phase, which sharpens chromatographic peaks[5][6]. However, in negative ESI, an acidic environment provides an excess of protons. By Le Chatelier's principle, this actively suppresses the deprotonation of rhamnetin-3-rutinoside, preventing the formation of the [M−H]− ion[2]. The Fix: Replace formic acid with a volatile buffer like 5 mM ammonium acetate adjusted to pH 4.0. This specific buffer system provides the optimal balance: it maintains chromatographic resolution while significantly enhancing the negative ion ESI efficiency of flavonoids[2].

Q3: How do I select the correct MS/MS transitions for quantification?

A3: For rhamnetin-3-rutinoside in ESI-, the precursor ion is [M−H]− at m/z 623. The most reliable diagnostic fragmentation is the loss of the sugar moiety. Collision-induced dissociation (CID) will cleave the O-glycosidic bond, resulting in the neutral loss of the rutinoside group (308 Da: 162 Da hexose + 146 Da deoxyhexose)[3][4]. You should monitor the transition m/z 623 → 315 (the rhamnetin aglycone radical anion [M−H−308]−∙ ) and m/z 623 → 314 for robust quantification[3].

Q4: Are there advanced techniques to boost ionization if standard ESI- is insufficient for my required limit of detection?

A4: Yes. If you are operating at the absolute limits of detection, metal complexation can be employed. By introducing a neutral auxiliary ligand (e.g., 2,2'-bipyridine) and a transition metal (e.g., Cu2+ , Co2+ ) post-column, flavonoids can form highly stable ternary complexes such as [MII(flavonoid−H)bpy]+ . This strategy shifts the analysis back to positive mode and has been shown to increase signal intensities by up to two orders of magnitude compared to standard protonated or deprotonated flavonoids[7].

Quantitative Data Presentation

The table below summarizes the causality between mobile phase chemistry, ESI polarity, and the resulting ionization efficiency for flavonoid glycosides.

Mobile Phase AdditiveESI PolarityChromatographic Peak ShapeIonization EfficiencyPrimary Mechanistic Causality
0.1% Formic Acid Positive (+)ExcellentModeratePromotes [M+H]+ but risks severe signal dilution via Na+/K+ adduct splitting[1].
0.1% Formic Acid Negative (-)ExcellentPoor (Suppressed)Excess protons in the droplet inhibit the thermodynamic formation of [M−H]− [2].
5 mM Ammonium Acetate (pH 4.0) Negative (-)GoodExcellent Buffers pH to allow phenolic deprotonation in the ESI source while maintaining LC resolution[2].
Post-column Cu2+ / 2,2'-bipyridine Positive (+)N/AExceptional Forms highly stable, easily ionizable ternary metal complexes, bypassing traditional acid/base ionization limits[7].

Standard Operating Procedures (SOPs)

To ensure trustworthiness, the following protocols are designed as self-validating systems . They include built-in mathematical checks to confirm that the experimental choices are actively solving the problem.

Protocol 1: Self-Validating Post-Column Infusion (Diagnosing Matrix Effects)

Objective: Visually pinpoint exact retention times where co-eluting matrix components steal charge from rhamnetin-3-rutinoside[4].

  • Setup: Fill a syringe pump with a 1 µg/mL neat standard of rhamnetin-3-rutinoside. Connect the syringe to the LC column effluent via a T-zero union just before the MS source inlet.

  • Infusion: Infuse the standard continuously at 10 µL/min.

  • Chromatography: Inject a blank matrix extract (e.g., your plant extract with the analyte knocked out or naturally absent) and run your standard LC gradient.

  • Monitoring: Monitor the m/z 623 → 315 transition.

  • Validation (Causality Check): Because you are continuously infusing the analyte, the MS should show a flat, elevated baseline. If the baseline suddenly dips at the exact retention time where rhamnetin-3-rutinoside normally elutes, you have definitively proven that co-eluting invisible matrix compounds are suppressing your ionization. You must proceed to Protocol 2.

Protocol 2: Self-Validating SPE Cleanup for Flavonoid Glycosides

Objective: Remove polar ion-suppressing compounds (salts, sugars) while mathematically proving high recovery of the target analyte[4][8].

SPEWorkflow A Spiked Sample B Condition (MeOH/H2O) A->B C Load Extract B->C D Wash (5% MeOH) C->D E Elute (80% MeOH) D->E F LC-MS/MS (ESI-) E->F

Self-validating SPE cleanup workflow for flavonoid glycosides prior to LC-MS/MS analysis.

Step-by-Step Methodology:

  • Internal Standard Spiking (The Validation Key): Spike your crude extract with a known concentration of a stable isotope-labeled standard (e.g., Quercetin- d3​ ) prior to extraction[8].

  • Conditioning: Pass 3 mL MS-grade Methanol followed by 3 mL MS-grade H2​O through a C18 SPE cartridge. Causality: Solvates the alkyl chains to allow hydrophobic interaction with the flavonoid core.

  • Loading: Load 1 mL of the spiked extract onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash with 3 mL of 5% Methanol in H2​O . Causality: This specific ratio is critical. It is polar enough to wash away ion-suppressing salts, organic acids, and free sugars, but not strong enough to break the hydrophobic bonds holding the rhamnetin-3-rutinoside to the C18 phase.

  • Elution: Elute with 2 mL of 80% Methanol. Causality: Flavonoid glycosides partition into the organic phase here, leaving highly lipophilic matrix components (waxes, lipids) permanently trapped on the column.

  • System Validation: Calculate the absolute recovery. Compare the peak area of the internal standard in your final SPE eluate to a neat standard prepared directly in 80% Methanol.

    • Formula:(Area of IS post-SPE / Area of IS neat) × 100.

    • If recovery is >85%, your protocol is validated, and any remaining signal issues are strictly instrument-related, not matrix-related.

References

  • Effect of eluent on the ionization efficiency of flavonoids by ion spray, atmospheric pressure chemical ionization, and atmospheric pressure photoionization mass spectrometry. Journal of Mass Spectrometry (PubMed). URL:[Link]

  • Improvement using chemometrics in ion mobility coupled to mass spectrometry as a tool for mass spectrometry fragmentation studies: flavonoid aglycone cases. Anal Chim Acta (PubMed). URL:[Link]

  • Enhanced Detection of Flavonoids by Metal Complexation and Electrospray Ionization Mass Spectrometry. Analytical Chemistry (ResearchGate). URL:[Link]

  • UPLC–ESI-PDA–Msn Profiling Of Phenolics Involved In Biological Activities Of The Medicinal Plant Halocnemum Strobilaceum (Pall.). Int J Mol Sci (PubMed Central). URL:[Link]

  • Use of mass spectrometry as a tool for the search or identification of flavonoids in Urticaceae. SciELO. URL:[Link]

  • A Screening Method for the Identification of Glycosylated Flavonoids and Other Phenolic Compounds Using a Standard Analytical Approach for All Plant Materials. J Agric Food Chem (PubMed Central). URL:[Link]

  • Structural Characterization and Detection of Kale Flavonoids by Electrospray Ionization Mass Spectrometry. Analytical Chemistry (ACS Publications). URL:[Link]

  • Simultaneous Determination of Five Phenolic Acids and Four Flavonoid Glycosides in Rat Plasma Using HPLC-MS/MS. Molecules (MDPI). URL:[Link]

  • Application of Liquid Chromatography in the Analysis of Flavonoid Metabolism in Plant. IntechOpen. URL:[Link]

Sources

Optimization

Increasing extraction yield of rhamnetin-3-rutinoside from plant matrices

Welcome to the Technical Support Center for Natural Product Extraction. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the extraction yield of rhamnetin-3-rutinoside f...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Natural Product Extraction. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the extraction yield of rhamnetin-3-rutinoside from complex plant matrices.

Rhamnetin-3-rutinoside is a highly valuable flavonoid glycoside. However, its O-glycosidic bond (linking the rhamnetin aglycone to the rutinose disaccharide) makes it highly susceptible to degradation during poorly optimized extraction workflows[1]. This guide will move beyond basic recipes, explaining the causality behind each parameter so you can adapt these principles to your specific matrix.

Part 1: Troubleshooting Guide & FAQs (The "Why" and "How")

Q1: I am experiencing low yields of rhamnetin-3-rutinoside, but my HPLC shows a massive spike in rhamnetin (the aglycone). What is happening? Causality: You are inadvertently inducing glycosidic bond cleavage (hydrolysis). Rhamnetin-3-rutinoside consists of a rhamnetin backbone linked to a rutinose sugar moiety[1]. High thermal stress (e.g., Soxhlet extraction >70°C) or the use of highly acidic solvents will hydrolyze this bond. Solution: Shift from continuous reflux methods to Ultrasonic-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) at a strictly controlled temperature (40–60°C). UAE relies on acoustic cavitation—the rapid implosion of microbubbles—which mechanically disrupts plant cell walls to release the intracellular contents without the need for extreme bulk heating[2].

Q2: How do I select the optimal solvent system to maximize the extraction yield of the glycoside over the aglycone? Causality: Flavonoid glycosides are significantly more polar than their aglycone counterparts due to the multiple hydroxyl groups on the sugar moiety. Using 100% non-polar solvents will leave the glycoside trapped in the matrix, while 100% water will co-extract excessive polysaccharides, proteins, and tannins, complicating downstream purification. Solution: A binary solvent system, specifically 50–80% ethanol in water , is optimal[1]. The water swells the plant matrix, increasing porosity, while the ethanol disrupts solute-matrix interactions and perfectly matches the dielectric constant of rhamnetin-3-rutinoside[3].

Q3: During liquid-liquid partitioning, which fraction will contain the rhamnetin-3-rutinoside? Causality: Because of the rutinose moiety, rhamnetin-3-rutinoside exhibits moderate-to-high polarity, preventing it from dissolving in highly non-polar solvents, but allowing it to partition into moderate-polarity alcohols. Solution: After defatting the crude aqueous extract with petroleum ether, and removing intermediate non-polar phenolics (like the pure rhamnetin aglycone) with ethyl acetate, the intact rhamnetin-3-rutinoside will selectively partition into the n-butanol fraction [4].

Part 2: Mechanistic Visualizations

To understand how your extraction environment impacts your target molecule, review the causality pathway below.

G A Extraction Environment B High Thermal Stress (>80°C) Soxhlet / Acidic pH A->B E Controlled UAE (50°C) Acoustic Cavitation A->E C Glycosidic Bond Cleavage B->C D Rhamnetin (Aglycone) + Rutinose Sugar C->D F Cell Wall Disruption Without Hydrolysis E->F G Intact Rhamnetin-3-rutinoside (High Yield) F->G

Caption: Mechanistic impact of thermal stress vs. cavitation on glycosidic bond integrity.

Part 3: Quantitative Data & Parameter Optimization

When scaling up, selecting the right extraction technique is critical. The table below summarizes the quantitative trade-offs between common methods based on recent extraction optimization studies[5],[2].

Table 1: Comparative Analysis of Flavonoid Glycoside Extraction Techniques

Extraction TechniquePrimary Mechanism of ActionTypical TimeframeThermal Degradation RiskOptimal Application
Maceration Passive diffusion24–48 hoursLowBaseline analytical studies
Soxhlet Continuous solvent reflux4–8 hoursHigh (Cleaves glycosides)Aglycone extraction
UAE (Ultrasound) Acoustic cavitation & micro-jetting20–40 minLow (If temp controlled)Thermolabile glycosides
MAE (Microwave) Dipole rotation & ionic conduction2–5 minModerate (Superheating)Rapid high-throughput screening

Part 4: Self-Validating Experimental Protocol

This step-by-step methodology incorporates built-in validation checks to ensure you do not proceed to the next step if the target molecule has been lost or degraded.

Phase 1: Optimized Ultrasonic-Assisted Extraction (UAE)
  • Matrix Preparation: Pulverize dried plant material to a 60-mesh powder. Reasoning: This maximizes the surface area for acoustic cavitation to act upon.

  • Solvent Addition: Suspend the powder in 80% ethanol at a liquid-to-solid ratio of 25:1 (v/w)[2],[1].

  • Sonication: Sonicate at 400 W, 40 kHz, for 30 minutes. Strictly maintain the water bath temperature at 50°C.

  • Validation Check (TLC): Before proceeding, spot the crude extract on a Silica gel TLC plate (Mobile phase: EtOAc:MeOH:H2O at 100:17:13). View under UV 365 nm. A yellow fluorescent spot that turns dark yellow/green upon spraying with 1% AlCl₃ confirms the presence of intact flavonoid glycosides. If the spot runs at the solvent front, your glycoside has hydrolyzed into the aglycone.

  • Concentration: Filter the extract and concentrate under reduced pressure (rotary evaporator) at <45°C to remove the ethanol, yielding a crude aqueous suspension.

Phase 2: Downstream Fractionation & Polyamide Purification
  • Defatting: Wash the aqueous suspension 3 times with equal volumes of petroleum ether. Discard the ether layer (contains lipids and chlorophyll).

  • Aglycone Removal: Partition the aqueous layer 3 times with ethyl acetate. This removes free rhamnetin and other less polar aglycones.

  • Target Enrichment: Partition the remaining aqueous layer 3 times with n-butanol . Combine the n-butanol fractions and evaporate to dryness. This fraction is highly enriched in rhamnetin-3-rutinoside[4],[1].

  • Polyamide Chromatography: Dissolve the dried n-butanol fraction in minimal water and load it onto a polyamide resin column. Reasoning: Polyamide exploits reversible hydrogen bonding with the phenolic hydroxyls of the flavonoids.

  • Elution: Wash with 2 column volumes (CV) of distilled water to remove residual sugars. Elute with a step-gradient of 25%, 50%, and 70% ethanol. Rhamnetin-3-rutinoside will typically elute in the 25–50% ethanol fraction [4].

G A Plant Matrix (Leaves/Flowers) B UAE Extraction (80% EtOH, 50°C) A->B C Crude Extract (Flavonoid Glycosides) B->C D Defatting (Petroleum Ether) C->D E Aglycone Removal (Ethyl Acetate) D->E F Glycoside Enrichment (n-Butanol Partition) E->F G Polyamide Resin (25-50% EtOH Elution) F->G H Purified Rhamnetin-3-rutinoside G->H

Caption: Optimized UAE and liquid-liquid partitioning workflow for rhamnetin-3-rutinoside.

References

  • Title: Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize?
  • Title: Optimizing Ultrasonic-Assisted and Microwave-Assisted Extraction Processes to Recover Phenolics and Flavonoids from Passion Fruit Peels Source: PMC URL
  • Title: Research Progress on Extraction and Detection Technologies of Flavonoid Compounds in Foods Source: PMC URL
  • Title: CN104130299B - The extraction separation method of rhamnetin-3-O-β-D-6-O-.alpha.-L-rhamnosyl-D-glucose.
  • Title: Rhamnetin: A Technical Guide to its Aglycone and Glycoside Forms for Researchers and Drug Development Professionals Source: Benchchem URL

Sources

Reference Data & Comparative Studies

Validation

Rhamnetin-3-rutinoside vs rutin antioxidant capacity comparison

An in-depth comparative analysis of the antioxidant capacities of Rhamnetin-3-rutinoside and Rutin requires moving beyond basic radical scavenging assays and examining the structure-activity relationship (SAR) that dicta...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of the antioxidant capacities of Rhamnetin-3-rutinoside and Rutin requires moving beyond basic radical scavenging assays and examining the structure-activity relationship (SAR) that dictates their behavior in biological systems.

As flavonoid glycosides, both compounds share a nearly identical molecular architecture, yet a single functional group substitution fundamentally alters their physicochemical properties, bioavailability, and therapeutic applications.

The Chemical Dichotomy: Hydroxyl vs. Methoxy

Both Rutin (Quercetin-3-O-rutinoside) and Rhamnetin-3-rutinoside share a core C6-C3-C6 flavonoid backbone attached to a 3-O-rutinoside sugar moiety. The sole structural divergence lies at the C7 position of the A-ring:

  • Rutin possesses a free hydroxyl (-OH) group at the C7 position.

  • Rhamnetin-3-rutinoside features a methoxy (-OCH3) group at the C7 position, making it the 7-O-methylated analog of rutin[1].

This precise 7-O-methylation creates a critical trade-off between raw in vitro hydrogen-donating capacity and in vivo cellular permeability[2].

SAR Rutin Rutin (Quercetin-3-O-rutinoside) B_Ring 3',4'-Dihydroxy B-ring (Primary Radical Scavenging) Rutin->B_Ring A_Ring_OH 7-OH Group (H-Donor, Hydrophilic) Rutin->A_Ring_OH Rhamnetin Rhamnetin-3-rutinoside (7-O-Methylrutin) Rhamnetin->B_Ring A_Ring_OMe 7-OMe Group (Lipophilic) Rhamnetin->A_Ring_OMe InVitro Higher In Vitro Radical Scavenging A_Ring_OH->InVitro InVivo Enhanced Cellular Uptake & Membrane Protection A_Ring_OMe->InVivo

Structure-activity relationship of 7-O-methylation on antioxidant efficacy.

Mechanistic Causality of Antioxidant Action

The baseline antioxidant capacity of flavonoids is primarily driven by the B-ring's 3',4'-dihydroxy (catechol) structure, which acts as a potent electron and hydrogen atom donor to neutralize reactive oxygen species (ROS)[3]. Because both compounds retain this intact B-ring, both function as highly effective antioxidants[4].

However, the divergence in their performance depends entirely on the assay environment:

In Vitro Scavenging (The Rutin Advantage): The 7-OH group on the A-ring contributes to the total antioxidant pool. Methylation of this group in rhamnetin-3-rutinoside removes one hydrogen-donating site. Consequently, in cell-free assays (like DPPH and ABTS), the unmethylated rutin demonstrates a slightly lower IC50 (higher potency) because it possesses more free hydroxyl moieties available for immediate radical quenching[3].

Cellular Efficacy (The Rhamnetin Advantage): Biological systems are lipid-rich. The addition of the 7-methoxy group significantly increases the lipophilicity (LogP) of rhamnetin-3-rutinoside. This enhanced lipophilicity facilitates superior cellular membrane penetration and localization within lipid bilayers[5]. As a result, rhamnetin derivatives often exhibit superior protection against lipid peroxidation and better intracellular ROS quenching compared to the more hydrophilic rutin, which struggles to cross cell membranes efficiently[4].

Quantitative Antioxidant Capacity Comparison

To select the appropriate compound for drug development, researchers must align the structural properties with the target application. The table below synthesizes the comparative efficacy of these compounds across standard antioxidant metrics based on their structure-activity profiles.

Assay / MetricRutinRhamnetin-3-rutinosideMechanistic Driver
DPPH Scavenging (In Vitro) Superior (Lower IC50)Moderate-HighThe free 7-OH in rutin provides an additional hydrogen atom transfer (HAT) site[3].
ABTS Scavenging (In Vitro) SuperiorModerate-HighUnhindered electron donation from multiple free hydroxyl groups favors rutin[1].
Lipid Peroxidation Inhibition ModerateSuperior7-O-methylation increases lipophilicity, localizing rhamnetin within lipid bilayers[4].
Intracellular ROS Quenching ModerateSuperiorEnhanced membrane permeability allows higher intracellular accumulation of the methylated derivative[2].

Self-Validating Experimental Protocols

To objectively compare these compounds, a dual-tiered experimental workflow is required to capture both raw scavenging power and cellular efficacy. The following protocols are designed with internal self-validating mechanisms to ensure data integrity.

Protocol SamplePrep 1. Sample Preparation (Equimolar Solutions in DMSO) DPPH_Assay 2A. In Vitro DPPH Assay (Cell-Free Scavenging) SamplePrep->DPPH_Assay Cell_Assay 2B. Cellular ROS Assay (DCFDA in RAW264.7 Cells) SamplePrep->Cell_Assay Read_Abs 3A. Spectrophotometry (Absorbance at 517 nm) DPPH_Assay->Read_Abs Flow_Cyto 3B. Flow Cytometry (Fluorescence Detection) Cell_Assay->Flow_Cyto Data_Analysis 4. Data Synthesis (IC50 & Cellular Efficacy Comparison) Read_Abs->Data_Analysis Flow_Cyto->Data_Analysis

Self-validating experimental workflow for comparative antioxidant profiling.

Protocol A: Cell-Free DPPH Radical Scavenging Assay
  • Objective: Measure direct hydrogen-donating capacity.

  • Causality of Choice: DPPH is a stable free radical with a deep violet color. When reduced by a hydrogen donor, it turns colorless. Measuring the absorbance drop at 517 nm provides a direct metric of intrinsic antioxidant power.

  • Self-Validating Mechanism: The inclusion of a vehicle control (DMSO) establishes the baseline, while a Trolox standard curve ensures the assay's dynamic range is functioning correctly.

  • Methodology:

    • Prepare equimolar concentrations (1–100 µM) of Rutin and Rhamnetin-3-rutinoside in methanol.

    • Add 100 µL of the sample to 100 µL of 0.2 mM DPPH solution in a 96-well plate.

    • Incubate in the dark for 30 minutes at room temperature (darkness prevents the photo-degradation of the DPPH radical).

    • Measure absorbance at 517 nm using a microplate reader. Calculate the IC50 values.

Protocol B: Intracellular ROS Quenching Assay (DCFDA)
  • Objective: Evaluate membrane permeability and intracellular antioxidant efficacy.

  • Causality of Choice: The DCFDA probe is non-fluorescent and cell-permeable. Once inside, cellular esterases cleave it, and intracellular ROS oxidizes it into highly fluorescent DCF. Measuring DCF fluorescence accurately reflects intracellular oxidative stress.

  • Self-Validating Mechanism: A pre-treatment wash step ensures that the flavonoids are acting intracellularly rather than just scavenging the ROS inducer in the extracellular media.

  • Methodology:

    • Seed RAW264.7 macrophages in a 96-well plate and incubate for 24 hours.

    • Pre-treat cells with 20 µM of Rutin or Rhamnetin-3-rutinoside for 2 hours to allow for membrane penetration.

    • Crucial Step: Wash cells twice with PBS. This removes extracellular flavonoids to ensure only internalized compounds are measured.

    • Add 10 µM DCFDA probe and incubate for 30 minutes.

    • Challenge cells with 500 µM H2O2 for 1 hour to induce oxidative stress.

    • Measure fluorescence via flow cytometry or a fluorescence microplate reader (Ex/Em = 485/535 nm).

Synthesis for Drug Development

When formulating antioxidant therapeutics, the choice between these two compounds should be dictated by the target site of action. Rutin is the optimal choice for formulations requiring rapid, aqueous-phase radical scavenging (e.g., gastrointestinal tract lumen protection). Conversely, Rhamnetin-3-rutinoside is vastly superior for applications targeting systemic cellular oxidative stress, neuroprotection, or lipid membrane stabilization due to its enhanced lipophilicity and bioavailability.

References

  • Rhamnetin vs. Quercetin: A Comparative Efficacy Analysis for Researchers - Benchchem. 1

  • EVALUATION OF ANTIOXIDANT POTENTIAL OF FLAVONOIDS: AN IN VITRO STUDY - ptfarm.pl. 3

  • A Review on Structure, Modifications and Structure-Activity Relation of Quercetin and Its Derivatives - Journal of Microbiology and Biotechnology. 4

  • Effects of 7-O-methyl genistein and 7-O-methyl daidzein on the... - ResearchGate.2

  • Modifications of dietary flavonoids towards improved bioactivity: An update on structure-activity relationship - tamu.edu. 5

Sources

Comparative

A Researcher's Guide to Differentiating Rhamnetin-3-rutinoside and Isorhamnetin-3-rutinoside

In the field of natural product chemistry and drug development, the precise identification of flavonoid isomers is paramount. Subtle shifts in molecular architecture can lead to significant changes in biological activity...

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Author: BenchChem Technical Support Team. Date: April 2026

In the field of natural product chemistry and drug development, the precise identification of flavonoid isomers is paramount. Subtle shifts in molecular architecture can lead to significant changes in biological activity. This guide provides an in-depth comparison of two closely related positional isomers: rhamnetin-3-rutinoside and isorhamnetin-3-rutinoside. We will delve into their core structural differences and present the experimental data and analytical workflows required for their unambiguous differentiation.

The Core Distinction: A Tale of a Single Methyl Group

At first glance, rhamnetin-3-rutinoside and isorhamnetin-3-rutinoside are remarkably similar. Both are flavonoid glycosides with the same molecular formula (C₂₈H₃₂O₁₆) and an identical molecular weight of 624.54 g/mol .[1][2] Both possess a quercetin backbone, a disaccharide (rutinose) attached at the 3-position, and a single methyl group.

The critical difference—the feature that defines their unique identities and influences their biological and physicochemical properties—is the position of this methyl group on the flavonoid's aglycone moiety .

  • Isorhamnetin-3-rutinoside: The methyl group is located at the 3'-position of the B-ring. Its aglycone is isorhamnetin (3'-methoxyquercetin).[3]

  • Rhamnetin-3-rutinoside: The methyl group is positioned at the 7-position of the A-ring. Its aglycone is rhamnetin (7-methoxyquercetin).[4]

This seemingly minor positional isomerism presents a significant analytical challenge, as both compounds exhibit nearly identical polarity and mass.

Caption: Positional isomerism of the methyl group distinguishes the two flavonoids.

Comparative Analytical Data

While their bulk properties are identical, spectroscopic techniques can reveal the subtle electronic and structural differences arising from the methyl group's placement.

PropertyRhamnetin-3-rutinosideIsorhamnetin-3-rutinosideCausality of Difference
Molecular Formula C₂₈H₃₂O₁₆[2]C₂₈H₃₂O₁₆[1]Identical atoms, different arrangement.
Molecular Weight 624.54 g/mol [2]624.54 g/mol [1]Isomers have identical mass.
Aglycone m/z 316 (Rhamnetin)[5]316 (Isorhamnetin)[6]Aglycones are also isomers.
Key ¹H-NMR Signal Aromatic protons on A-ring (H-6, H-8) are shifted due to the C7-OCH₃.Aromatic protons on B-ring (H-2', H-5', H-6') show distinct splitting and shifts due to the C3'-OCH₃.[7][8]The methoxy group's electron-donating effect alters the local electronic environment of nearby protons.
Key ¹³C-NMR Signal C-7 signal is significantly downfield shifted due to direct attachment of the methoxy group.C-3' signal is significantly downfield shifted.The carbon directly bonded to the electronegative oxygen of the methoxy group experiences deshielding.
MS/MS Fragmentation Loss of CH₃• and CH₄ from the aglycone shows a different intensity ratio compared to its isomer.[5][9]The loss of the methyl radical (CH₃•) from the aglycone is a dominant and highly favorable fragmentation route.[5][10]The stability of the resulting radical cation is influenced by the methyl group's position relative to other functional groups.

Experimental Guide to Differentiation

Differentiating these isomers requires high-resolution techniques. Relying on a single method is ill-advised; a combination of chromatography and spectroscopy provides the most trustworthy identification.

Method 1: High-Performance Liquid Chromatography (HPLC)

Causality: The primary goal of chromatography is separation. Although these isomers have very similar polarities, the position of the methyl group imparts a subtle difference in the molecule's overall dipole moment and its interaction with the stationary phase. In reversed-phase HPLC, where the stationary phase is nonpolar, the slightly more polar compound will elute earlier. The methylation at the 7-position (A-ring) in rhamnetin can lead to slightly different interactions compared to the 3'-position (B-ring) methylation in isorhamnetin, often resulting in a small but measurable difference in retention time.

Detailed Protocol:

  • Column: Use a high-resolution C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[11]

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in HPLC-grade water. The acid is crucial to ensure sharp peak shapes by suppressing the ionization of free silanol groups on the stationary phase.[12]

    • Solvent B: Acetonitrile.

  • Gradient Elution: A shallow gradient is essential to resolve compounds with similar polarities.

    • Start at a low percentage of Solvent B (e.g., 10-15%).

    • Linearly increase to a moderate percentage (e.g., 40-50%) over a prolonged period (e.g., 30-40 minutes). This slow change in solvent strength maximizes the differential partitioning of the isomers between the mobile and stationary phases.[13][14]

  • Column Temperature: Maintain a constant, elevated temperature (e.g., 40 °C). This reduces mobile phase viscosity, improving efficiency and leading to sharper peaks, which enhances resolution.[14]

  • Flow Rate: A standard flow rate of 0.8 to 1.0 mL/min is typically effective.[14]

  • Detection: Use a Diode-Array Detector (DAD) or UV-Vis detector. Monitor at wavelengths around 254 nm and 355 nm, which are characteristic absorption maxima for these flavonols.[6][15]

Method 2: Tandem Mass Spectrometry (MS/MS)

Causality: While both isomers have the same parent mass, their fragmentation patterns upon collision-induced dissociation (CID) can differ. The stability of the fragment ions is dictated by the original molecule's structure. The location of the methyl group on the B-ring of isorhamnetin creates a fragmentation pathway that strongly favors the loss of a methyl radical (•CH₃), resulting in a prominent product ion at m/z 300 from the aglycone (m/z 315).[5] Rhamnetin's aglycone also loses a methyl radical, but it can undergo alternative fragmentations, such as the loss of methane (CH₄), leading to different relative intensities of key fragment ions.[5][9]

Caption: LC-MS/MS workflow for isomer differentiation based on fragmentation.

Detailed Protocol:

  • Ionization: Use negative ion mode Electrospray Ionization (ESI), which is highly effective for phenolic compounds. The deprotonated molecule [M-H]⁻ will be observed at m/z 623.[10][16]

  • MS1 Scan: Acquire a full scan to confirm the presence of the parent ion at m/z 623.1.

  • MS2 Fragmentation:

    • Isolate the parent ion (m/z 623).

    • Apply collision energy to induce fragmentation. The first major loss will be the rutinose sugar moiety (308 Da), yielding the aglycone anion at m/z 315.

    • Isolate the aglycone ion (m/z 315) for a further MS³ experiment if necessary, or analyze the fragments produced directly from the parent ion.

  • Data Analysis:

    • For Isorhamnetin-3-rutinoside: Look for the characteristic fragmentation of the isorhamnetin aglycone (m/z 315). The spectrum will be dominated by a neutral loss of a methyl radical (15 Da) to produce a high-intensity product ion at m/z 300.[5][10] Other characteristic fragments include m/z 271 and m/z 151.[16]

    • For Rhamnetin-3-rutinoside: The fragmentation of the rhamnetin aglycone (m/z 315) will also show a loss of a methyl radical (m/z 300), but it may also exhibit a competitive loss of methane (16 Da) to m/z 299. The relative intensities of these and other fragments will differ from isorhamnetin.[5][9]

Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the gold standard for structure elucidation. It directly probes the chemical environment of each proton and carbon atom. The position of the electron-donating methoxy group (-OCH₃) causes predictable upfield or downfield shifts in the signals of adjacent nuclei and establishes unique long-range (2-3 bond) correlations. These differences provide definitive proof of structure.

Detailed Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in a 5 mm NMR tube.[7][17]

  • Acquire ¹H-NMR: This spectrum provides the initial overview.

    • Isorhamnetin-3-rutinoside: Look for a characteristic three-proton singlet for the methoxy group around δ 3.84 ppm. The B-ring protons will appear as a distinct set of signals (e.g., doublets and double-doublets) corresponding to H-2', H-5', and H-6'.[7]

    • Rhamnetin-3-rutinoside: The methoxy singlet will be in a similar region. The key difference will be in the A-ring protons. The two meta-coupled doublets for H-6 and H-8 will have their chemical shifts influenced by the adjacent C7-OCH₃ group.

  • Acquire ¹³C-NMR: This provides carbon backbone information.

    • Isorhamnetin-3-rutinoside: The methoxy carbon appears around δ 55.7 ppm. The C-3' carbon, directly attached to the methoxy group, will be significantly downfield.[7]

    • Rhamnetin-3-rutinoside: The C-7 carbon signal will be the one that is significantly shifted downfield compared to a non-methylated analogue like rutin.

  • Acquire 2D NMR (HMBC): The Heteronuclear Multiple Bond Correlation experiment is decisive. It shows correlations between protons and carbons that are 2-3 bonds apart.

    • Isorhamnetin-3-rutinoside: A definitive correlation will be observed between the methoxy protons (~δ 3.84 ppm) and the C-3' carbon. This is the unequivocal link that confirms the methylation position.

    • Rhamnetin-3-rutinoside: The definitive correlation will be between the methoxy protons and the C-7 carbon.

Conclusion

The structural differentiation of rhamnetin-3-rutinoside and isorhamnetin-3-rutinoside is a classic challenge in natural product analysis that highlights the need for precise, multi-faceted analytical strategies. While they share an identical mass and similar chromatographic behavior, their unique methylation patterns create distinct spectroscopic fingerprints. High-resolution HPLC can achieve separation, tandem mass spectrometry reveals diagnostic fragmentation pathways, and 2D NMR provides incontrovertible proof of the methyl group's location. For researchers in drug discovery and phytochemistry, the application of these combined techniques is essential for accurate identification and subsequent investigation of the distinct biological activities of these important flavonoid isomers.

References

  • [Study on fragmentation of vitexin and isorhamnetin-3-O-beta-D-rutinoside using electrospray quadrupole time of flight mass spectrometry]. Zhongguo Zhong Yao Za Zhi. 2011 Jan;36(2):180-4. [Link]

  • Study on fragmentation of vitexin and isorhamnetin-3-O-β-D-rutinoside using electrospray quadrupole time of flight mass spectrometry. ResearchGate. [Link]

  • Deprotonated mass spectra and fragmentation patterns of isorhamnetin-3- O -rutinoside. ResearchGate. [Link]

  • Showing Compound Isorhamnetin 3-rutinoside (FDB000609). FooDB. [Link]

  • Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA. MDPI. [Link]

  • Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA. PubMed. [Link]

  • Rhamnetin 3-rutinoside. PubChem. [Link]

  • Synthesis of Isorhamnetin-3-O-Rhamnoside by a Three-Enzyme (Rhamnosyltransferase, Glycine Max Sucrose Synthase, UDP-Rhamnose Synthase) Cascade Using a UDP-Rhamnose Regeneration System. MDPI. [Link]

  • Mass fragmentation pattern of narcissin (isorhamnetin-3-O-rutinoside)... ResearchGate. [Link]

  • Simultaneous separation by reversed-phase high-performance liquid chromatography and mass spectral identification of anthocyanins and flavonols in Vitis vinifera L. grape peel. ScienceDirect. [Link]

  • Structure of isorhamnetin-3-O-rutinoside. ResearchGate. [Link]

  • Isorhamnetin 3-rutinoside-4'-rhamnoside. PubChem. [Link]

  • Separations and purifications: HPLC to separate and quantify flavonoids (practice). Khan Academy. [Link]

  • Supplementary Materials. The Royal Society of Chemistry. [Link]

  • Isolation of flavonol rhamnosides from Pometia pinnata leaves and investigation of α-glucosidase inhibitory activity of flavono. Journal of Applied Pharmaceutical Science. [Link]

  • Chemical constituents from Astragalus annularis Forssk. and A. trimestris L., Fabaceae. Semantic Scholar. [Link]

  • NMR data of isolated compounds (1-12). Mendeley Data. [Link]

  • Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. MDPI. [Link]

  • Rhamnetin 3-rhamnoside. PubChem. [Link]

  • 1 H-NMR spectral data of the isolated flavonoids. ResearchGate. [Link]

  • Chemical structure of compound 2 (isorhamnetin-3-O-rutinoside) isolated... ResearchGate. [Link]

  • Narcissin. PubChem. [Link]

  • Typical MS fragmentation a standard compound, rutin (2), MS... ResearchGate. [Link]

  • Rhamnetin 3-rhamninoside. PubChem. [Link]

  • Rhamnetin 3-O-rutinoside - Chemical Details. EPA. [Link]

  • Phenylpropanoids, Sesquiterpenoids and Flavonoids from Pimpinella tragium Vill. subsp. lithophila (Schischkin) Tutin. MDPI. [Link]

  • A New Isorhamnetin Glycoside and Other Phenolic Compounds from Callianthemum taipaicum. PMC. [Link]

  • (PDF) New Isorhamnetin Glycosides and other Phenolic Compounds from Calendula officinalis. ResearchGate. [Link]

  • ESI-MS n fragmentation pathway of (3) isorhamnetin- 3-O-(2-O-hexosyl,... ResearchGate. [Link]

  • Systematic Characterisation of the Fragmentation of Flavonoids using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Preprints.org. [Link]

  • Effects of Isorhamnetin, Rhamnetin, and Quercetin on the Concentrations of Cholesterol. J-STAGE. [Link]

  • Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients. MDPI. [Link]

  • MSBNK-MPI_for_Chemical_Ecology-CE000157. MassBank. [Link]

  • Isorhamnetin. Wikipedia. [Link]

  • Extraction and Characterization of Quercetin-3-O-Rhamnoside from Eggplant Peel: Antioxidant Assessment in 3.5% Full-Fat Yogurt. Advanced Journal of Chemistry, Section A. [Link]

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Validation

A Senior Application Scientist's Guide to the Validation of LC-MS/MS Methods for Rhamnetin-3-Rutinoside in Blood Plasma

Introduction: Rhamnetin-3-rutinoside, a flavonoid glycoside found in various medicinal plants, is gaining significant attention for its potential therapeutic properties.[1] Like many flavonoids, its clinical utility is c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Rhamnetin-3-rutinoside, a flavonoid glycoside found in various medicinal plants, is gaining significant attention for its potential therapeutic properties.[1] Like many flavonoids, its clinical utility is contingent on its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME).[2] Accurately quantifying rhamnetin-3-rutinoside in biological matrices like blood plasma is therefore paramount for drug development professionals. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the undisputed gold standard for this task, offering unparalleled sensitivity and selectivity.[3][4]

This guide provides an in-depth comparison of methodologies for validating a robust and reliable LC-MS/MS assay for rhamnetin-3-rutinoside in plasma. Moving beyond a simple checklist, we will explore the causality behind experimental choices, grounding our protocols in the rigorous framework of international regulatory standards to ensure data integrity for preclinical and clinical research.

The Regulatory Bedrock: Adhering to Global Standards

Before a single sample is prepared, it is crucial to understand the regulatory landscape. Bioanalytical method validation (BMV) is not arbitrary; it is a formal process designed to demonstrate that an analytical method is suitable for its intended purpose.[5] The primary guidelines are provided by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][6][7] More recently, these have been harmonized under the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) M10 guideline, which now serves as the principal reference for global submissions.[8][9][10]

These guidelines universally mandate the evaluation of several key parameters to ensure the production of reliable data:

  • Specificity and Selectivity

  • Calibration Curve and Linearity

  • Accuracy and Precision

  • Lower Limit of Quantification (LLOQ)

  • Extraction Recovery

  • Matrix Effects

  • Analyte Stability

The following sections will detail how to design experiments to rigorously challenge and confirm each of these validation points.

Method Development: A Comparative Analysis of Critical Choices

A successful validation is built upon a well-developed method. Here, we compare the most critical components of the analytical workflow: sample preparation and instrument conditions.

Sample Preparation: The Most Critical Variable

The primary goal of sample preparation is to isolate rhamnetin-3-rutinoside from the complex plasma matrix, removing proteins and phospholipids that can interfere with analysis.[11][12] The choice of technique represents a trade-off between speed, cost, and the ultimate cleanliness of the extract.

G

Caption: High-level overview of the bioanalytical validation process.

Specificity and Selectivity
  • Objective: To prove the method can differentiate and quantify the analyte from endogenous matrix components, metabolites, and other interferences.

  • Protocol:

    • Obtain blank blood plasma from at least six different individual donors.

    • Process and analyze each blank sample using the developed method.

    • Analyze a sample at the Lower Limit of Quantification (LLOQ).

  • Acceptance Criteria: The response of any interfering peak in the blank samples at the retention time of rhamnetin-3-rutinoside must be ≤ 20% of the analyte response at the LLOQ. The response for the internal standard must be ≤ 5%.

Calibration Curve, Linearity, and LLOQ
  • Objective: To demonstrate a consistent relationship between analyte concentration and instrument response over the intended analytical range.

  • Protocol:

    • Prepare a set of at least 6-8 calibration standards by spiking known amounts of rhamnetin-3-rutinoside into blank plasma. The range should cover the expected concentrations in study samples.

    • The lowest standard defines the LLOQ.

    • Analyze the standards and plot the peak area ratio (analyte/IS) against the nominal concentration.

  • Acceptance Criteria:

    • LLOQ: Must be quantifiable with acceptable precision (≤ 20%) and accuracy (within ±20% of nominal). The analyte signal should be at least 5 times the signal of a blank sample.

    • Linearity: A linear regression with a weighting factor (typically 1/x or 1/x²) should be used. The correlation coefficient (r²) should be >0.99. [13] * Back-Calculated Concentrations: At least 75% of the standards must be within ±15% of their nominal value (±20% for the LLOQ).

Accuracy and Precision
  • Objective: To determine the closeness of measured concentrations to the true value (accuracy) and the degree of scatter in the data (precision).

  • Protocol:

    • Prepare Quality Control (QC) samples in blank plasma at a minimum of four concentration levels: LLOQ, Low QC (≤3x LLOQ), Medium QC, and High QC (near the upper limit of quantification).

    • Intra-day (Within-run): Analyze at least five replicates of each QC level in a single analytical run. [14] 3. Inter-day (Between-run): Repeat the analysis on at least three different days.

  • Acceptance Criteria:

    • Accuracy: The mean concentration should be within ±15% of the nominal value for all QCs (±20% for LLOQ). [15] * Precision: The coefficient of variation (%CV) or relative standard deviation (%RSD) should not exceed 15% for all QCs (≤20% for LLOQ). [15] Table 3: Example Data for Intra-Day Accuracy & Precision

QC LevelNominal Conc. (ng/mL)NMean Measured Conc. (ng/mL)Accuracy (% Bias)Precision (%CV)
LLOQ1.051.08+8.0%11.2%
Low2.552.39-4.4%7.8%
Mid50552.1+4.2%5.1%
High4005389.6-2.6%3.9%
Extraction Recovery and Matrix Effect

These two parameters are often confused but measure different things. Recovery assesses the efficiency of the extraction process, while the matrix effect measures the influence of co-eluting compounds on analyte ionization.

  • Protocol for Recovery:

    • Prepare three sets of samples at Low, Mid, and High QC concentrations.

    • Set A: Extracted plasma samples (standard QC samples).

    • Set B: Post-extraction spiked samples (extract blank plasma first, then add the analyte).

    • Calculate recovery: Recovery % = (Mean Peak Area of Set A / Mean Peak Area of Set B) * 100. [16][17]* Protocol for Matrix Effect:

    • Prepare two sets of samples at Low and High QC concentrations.

    • Set B: Post-extraction spiked samples (as above).

    • Set C: Analyte prepared in a neat solution (mobile phase).

    • Calculate Matrix Effect: Matrix Effect % = (Mean Peak Area of Set B / Mean Peak Area of Set C) * 100. [18]A value <100% indicates ion suppression; >100% indicates enhancement.

  • Acceptance Criteria:

    • Recovery: Does not need to be 100%, but it must be consistent and reproducible across the concentration range.

    • Matrix Effect: The IS-normalized matrix factor (calculated from at least 6 lots of plasma) should have a %CV of ≤15%. This demonstrates that the internal standard effectively corrects for any ion suppression or enhancement.

Stability
  • Objective: To ensure the analyte concentration does not change during sample handling, processing, and storage.

  • Protocol: Analyze Low and High QC samples after exposing them to various conditions and compare the measured concentrations against the nominal values.

  • Conditions to Evaluate:

    • Bench-Top Stability: Samples left at room temperature for an expected duration of sample handling (e.g., 6 hours). [19] * Freeze-Thaw Stability: Samples subjected to at least three freeze-thaw cycles.

    • Long-Term Stability: Samples stored frozen (-80°C is recommended) for a period exceeding the expected storage time of study samples.

    • Autosampler/Processed Sample Stability: Extracted samples stored in the autosampler for the anticipated duration of an analytical run.

  • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.

Conclusion and Final Recommendations

The validation of an LC-MS/MS method for rhamnetin-3-rutinoside in blood plasma is a systematic process that demands meticulous attention to detail and a thorough understanding of both the analyte's chemistry and regulatory requirements.

  • For high-throughput, discovery-phase studies: A simple Protein Precipitation method coupled with a fast gradient on a C18 column is often sufficient.

  • For regulated preclinical or clinical trials: A more rigorous sample preparation method like Solid-Phase Extraction (SPE) is strongly recommended to minimize matrix effects and ensure the highest data quality.

Regardless of the specific choices made during method development, a full validation that rigorously assesses selectivity, linearity, accuracy, precision, recovery, matrix effects, and stability is mandatory. By following the comparative guidance and step-by-step protocols outlined here, researchers, scientists, and drug development professionals can build a robust, reliable, and defensible bioanalytical method, ensuring the integrity of the pharmacokinetic data that underpins critical development decisions.

References

  • Evaluation of matrix effect in determination of some bioflavonoids in food samples by LC-MS/MS method. PubMed. Available at: [Link]

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Arcturus Labs. Available at: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS Bio. Available at: [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency (EMA). Available at: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available at: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available at: [Link]

  • Implementation strategy of ICH Guideline M10 on bioanalytical method validation. European Medicines Agency (EMA). Available at: [Link]

  • Development of an LC-MS/MS method for quantification of two pairs of isomeric flavonoid glycosides and other ones in rat plasma: Application to pharmacokinetic studies. PubMed. Available at: [Link]

  • Investigation of matrix effects by crops and their compensation methods in a multiresidue analysis using LC-MS/MS. PMC. Available at: [Link]

  • LC-MS Sample Preparation: Techniques & Challenges. Opentrons. Available at: [Link]

  • An UHPLC-MS/MS method for simultaneous determination of quercetin 3-O-rutinoside, kaempferol 3-O-rutinoside, isorhamnetin 3-O-rutinoside, bilobalide and ligustrazine in rat plasma, and its application to pharmacokinetic study of Xingxiong injection. PubMed. Available at: [Link]

  • A UPLC-MS/MS Method for Simultaneous Determination of Free and Total Forms of a Phenolic Acid and Two Flavonoids in Rat Plasma and Its Application to Comparative Pharmacokinetic Studies of Polygonum capitatum Extract in Rats. MDPI. Available at: [Link]

  • A UPLC-MS/MS Method for Qualification of Quercetin-3-O-β- D-glucopyranoside-(4®1)-α-L-rhamnoside in Rat Plasma and Application to Pharmacokinetic Studies. MDPI. Available at: [Link]

  • Application of Liquid Chromatography in the Analysis of Flavonoid Metabolism in Plant. IntechOpen. Available at: [Link]

  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Chromatography Online. Available at: [Link]

  • Simultaneous determination and pharmacokinetic study of three flavonoid glycosides in rat plasma by LC-MS/MS after oral administration of Rubus chingii Hu extract. PubMed. Available at: [Link]

  • FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS). Protocols.io. Available at: [Link]

  • Characterization and Quantification by LC-MS/MS of the Chemical Components of the Heating Products of the Flavonoids Extract in Pollen Typhae for Transformation Rule Exploration. PMC. Available at: [Link]

  • Bioaccessibility, Intestinal Permeability and Plasma Stability of Isorhamnetin Glycosides from Opuntia ficus-indica (L.). ResearchGate. Available at: [Link]

  • A sensitive LC-MS/MS method for simultaneous determination of six flavonoids in rat plasma: application to a pharmacokinetic study of total flavonoids from mulberry leaves. PubMed. Available at: [Link]

  • Improving sample preparation for LC-MS/MS analysis. News-Medical.Net. Available at: [Link]

  • A UPLC-MS/MS Method for Qualification of Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside in Rat Plasma and Application to Pharmacokinetic Studies. ResearchGate. Available at: [Link]

  • A UPLC-MS/MS Method for Qualification of Quercetin-3-O-β-D-glucopyranoside-(4 1)-α-L-rhamnoside in Rat Plasma and Application to Pharmacokinetic Studies. Semantic Scholar. Available at: [Link]

  • Synthesis of Isorhamnetin-3-O-Rhamnoside by a Three-Enzyme (Rhamnosyltransferase, Glycine Max Sucrose Synthase, UDP-Rhamnose Synthase) Cascade Using a UDP-Rhamnose Regeneration System. MDPI. Available at: [Link]

  • Rhamnetin is a multifaceted flavonoid with potential in cancer therapy: current insights and future directions. ResearchGate. Available at: [Link]

  • Development and validation of an LC-MS/MS method for pharmacokinetic study of lobetyolin in rats. SciELO. Available at: [Link]

  • Pharmacokinetic study of rutin and quercetin in rats after oral administration of total flavones of mulberry leaf extract. SciELO. Available at: [Link]

  • Stability of Routine Biochemical Analytes in Whole Blood and Plasma From Lithium Heparin Gel Tubes During 6‐hr Storage. PMC. Available at: [Link]

Sources

Comparative

Reference standard purity validation for rhamnetin-3-rutinoside assays

The Definitive Guide to Reference Standard Purity Validation for Rhamnetin-3-O-Rutinoside Assays Executive Summary Rhamnetin-3-O-rutinoside (C₂₈H₃₂O₁₆, molecular mass 624.548 g/mol ) is a complex flavonoid glycoside reco...

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Author: BenchChem Technical Support Team. Date: April 2026

The Definitive Guide to Reference Standard Purity Validation for Rhamnetin-3-O-Rutinoside Assays

Executive Summary

Rhamnetin-3-O-rutinoside (C₂₈H₃₂O₁₆, molecular mass 624.548 g/mol ) is a complex flavonoid glycoside recognized for its potent anti-inflammatory and hepatoprotective properties[1]. As research accelerates into its pharmacological mechanisms—particularly its role in modulating inflammatory signaling pathways—the demand for rigorous analytical quantification has surged. However, the integrity of any pharmacokinetic or stability assay is fundamentally tethered to the quality of its reference standard.

This guide provides an authoritative comparison of reference standard grades and establishes a self-validating methodology for rhamnetin-3-rutinoside purity assessment, ensuring that drug development professionals can achieve reproducible, regulatory-compliant data.

The Metrology of Flavonoid Reference Standards

The FDA explicitly mandates that reference standards used in analytical procedures must be of the "highest purity that can be obtained through reasonable effort" and be thoroughly characterized to ensure identity, strength, and quality[2].

The Causality of Purity: The analytical burden of a reference standard scales inversely with its purity. If a reagent-grade standard is only 90% pure, the remaining 10% comprises unknown degradation products, extraction solvents, or process impurities. In a validated GMP/GLP environment, these impurities must be continuously identified and monitored throughout the lifecycle of the material to prove they do not interfere with the primary analyte[2]. Conversely, utilizing a >99.0% high-purity standard drastically reduces the probability of assay drift, eliminates the need for extensive secondary characterization, and ensures that the biological activity observed in vitro is solely attributable to rhamnetin-3-rutinoside.

Furthermore, United States Pharmacopeia (USP) General Chapter <11> dictates that reference standards must account for moisture and residual solvents, as failing to do so will artificially inflate the calculated assay yield[3].

RS_Workflow Start Procure Candidate Rhamnetin-3-rutinoside ID Structural Identification (NMR, HRMS, IR) Start->ID Step 1: Identity Purity Purity Determination (HPLC-UV, LC-MS/MS) ID->Purity Step 2: Chromatography Moisture Residuals & Moisture (TGA, Karl Fischer) Purity->Moisture Step 3: Volatiles Qual Qualified Primary Reference Standard Moisture->Qual Mass Balance Calculation

Caption: Workflow for reference standard qualification and mass balance purity assignment.

Comparative Analysis: High-Purity vs. Reagent-Grade Standards

When selecting a rhamnetin-3-rutinoside standard, researchers must choose between highly characterized primary standards and lower-tier reagent grades. The table below objectively compares their performance metrics and the resulting impact on downstream assays.

ParameterHigh-Purity Reference StandardReagent Grade / ExtractImpact on Analytical Assays
Chromatographic Purity > 99.0% (HPLC-DAD)90.0% - 95.0%High purity eliminates the risk of co-eluting isomeric interference (e.g., rhamnetin-3-glucoside).
Structural Verification Full (1H/13C NMR, HRMS)Partial (UV or nominal MS)Ensures exact glycosidic linkage identification (3-O-rutinoside vs. 7-O-rutinoside).
Moisture / Volatiles Quantified (Karl Fischer, TGA)UnquantifiedPrevents potency overestimation. Flavonoids are highly hygroscopic; unmeasured water skews mass.
Regulatory Utility Compliant with FDA/ICH[4]Non-compliant for GMPHigh-purity is strictly required for IND/NDA filings, release testing, and stability studies.

Self-Validating Experimental Protocol: Mass Balance Purity Assay

To establish trustworthiness in your quantification, the purity assay must be a self-validating system . Relying solely on HPLC-UV area normalization is a fundamental metrological error because it assumes all impurities absorb UV light equally and completely ignores inorganic salts or trapped moisture.

By utilizing a Mass Balance Approach (Assay % = 100% - %Moisture - %Inorganics - %Chromatographic Impurities), the system self-corrects. If orthogonal methods detect invisible mass (like water), the final potency is mathematically adjusted, yielding an absolute true value.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Accurately weigh 10 mg of the rhamnetin-3-rutinoside standard and dissolve in 10 mL of LC-MS grade methanol. Sonicate for 5 minutes at 20°C.

  • Causality: Rhamnetin-3-rutinoside is a polar glycoside. Methanol ensures complete solubilization without inducing the hydrolytic cleavage of the rutinose sugar moiety that can occur in highly aqueous or extreme pH solutions.

Step 2: Chromatographic Separation (HPLC-DAD)

  • Action: Inject 10 µL onto a reversed-phase C18 column (e.g., 250 × 4 mm, 5 µm) maintained at 40°C. Run a gradient mobile phase of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) at 1 mL/min[5].

  • Causality: Flavonoid glycosides contain multiple phenolic hydroxyl groups that can partially ionize at a neutral pH, leading to severe peak tailing. The addition of 0.1% formic acid lowers the pH, keeping these functional groups fully protonated. This guarantees sharp chromatographic peaks and baseline resolution from structurally similar aglycones.

Step 3: Orthogonal Detection (LC-MS/MS)

  • Action: Split the column effluent to an ESI-MS detector operating in positive ion mode. Monitor for the parent mass[M+H]+ at m/z 625 and the aglycone fragment at m/z 317.

  • Causality: UV detection alone cannot confirm molecular weight. MS/MS fragmentation provides self-validating structural confirmation, ensuring that the primary peak is indeed rhamnetin-3-rutinoside and not a co-eluting isobaric flavonoid.

Step 4: Moisture Determination (Karl Fischer Titration)

  • Action: Perform volumetric Karl Fischer titration on a separate 50 mg aliquot of the standard, as per USP <921>[3].

  • Causality: Flavonoid powders readily absorb atmospheric moisture. If a standard contains 4% water by weight, a 1.0 mg/mL prepared solution actually only contains 0.96 mg/mL of the active compound. Subtracting this moisture value is critical for exact potency assignment.

Biological Relevance: Why Exact Quantification Matters

The precision of your reference standard directly dictates the reliability of your biological data. Recent pharmacological studies demonstrate that rhamnetin glycosides exhibit potent protective effects against acute liver injury by ameliorating oxidative stress and lowering ALT/AST markers[1].

Mechanistically, this is achieved through the targeted inhibition of the IKKβ/NF-κB signaling pathway, which suppresses the translocation of NF-κB p65 to the nucleus, thereby halting the release of intracellular inflammatory factors[1]. Overestimating the potency of your standard due to unquantified impurities will lead to inaccurate IC₅₀ calculations in these critical pathway assays.

Pathway Stimulus Inflammatory Stimuli (e.g., ROS, Toxins) IKK IKKβ Complex Stimulus->IKK Activates Rhamnetin Rhamnetin-3-rutinoside (High-Purity Standard) Rhamnetin->IKK Inhibits NFkB NF-κB (p65) Translocation IKK->NFkB Phosphorylation Inflammation Inflammatory Factors (ALT, AST, Cytokines) NFkB->Inflammation Gene Expression

Caption: Inhibition of the IKKβ/NF-κB signaling pathway by Rhamnetin-3-rutinoside.

References

  • Pharmaceutical Technology. "Reference-Standard Material Qualification". Source: pharmtech.com. URL: [Link]

  • U.S. Food and Drug Administration (FDA). "Guideline for Industry - Analytical Procedures and Methods Validation". Source: fda.gov. URL: [Link]

  • National Institutes of Health (NIH) / PMC. "Ruta montana L. from Morocco: comprehensive phytochemical analysis". Source: nih.gov. URL: [Link]

Sources

Validation

Comparative efficacy of rhamnetin-3-rutinoside in different cancer cell lines

Comparative Efficacy of Rhamnetin-3-Rutinoside in Cancer Cell Lines: A Technical Guide As the oncology landscape shifts toward targeted, naturally derived therapeutics, flavonoid glycosides have garnered significant atte...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy of Rhamnetin-3-Rutinoside in Cancer Cell Lines: A Technical Guide

As the oncology landscape shifts toward targeted, naturally derived therapeutics, flavonoid glycosides have garnered significant attention for their multi-target mechanisms. Among these, Rhamnetin-3-O-rutinoside (a derivative of the O-methylated flavonol rhamnetin, linked to a rutinose sugar moiety) presents a compelling profile.

As a Senior Application Scientist, I have compiled this guide to objectively compare the anti-cancer efficacy of rhamnetin-3-rutinoside (and its active aglycone, rhamnetin) across various cancer cell lines. This document synthesizes mechanistic causality, comparative quantitative data, and self-validating experimental protocols to aid researchers and drug development professionals in pre-clinical evaluations.

Mechanistic Causality: How Rhamnetin Derivatives Drive Apoptosis

The presence or absence of a sugar moiety is a critical determinant of how flavonoids are absorbed and metabolized[1]. While glycosides like rhamnetin-3-rutinoside exhibit enhanced solubility and unique bioavailability profiles, they often exert their potent in vivo anti-tumor effects after being metabolized into their aglycone forms[1].

The primary mechanism underlying the anticancer effect of rhamnetin derivatives is the induction of intrinsic apoptosis and cell cycle arrest. In human breast cancer models, rhamnetin has been proven to modulate the miR-34a/Notch-1 signaling pathway [2].

The Logical Cascade:

  • p53 Upregulation: Treatment with the compound stabilizes and promotes the expression of the p53 tumor suppressor protein[2].

  • miR-34a Transcription: Elevated p53 directly transcribes microRNA-34a (miR-34a)[2].

  • Notch-1 Suppression: miR-34a targets and suppresses the translation of Notch-1, a transmembrane receptor critical for cancer cell proliferation and survival[2].

  • Caspase Execution: The downregulation of Notch-1 triggers the cleavage and activation of Caspase-3 and Caspase-9, executing programmed cell death[2].

Pathway R3R Rhamnetin / Rhamnetin-3-Rutinoside p53 p53 Upregulation R3R->p53 Induces miR34a miR-34a Expression p53->miR34a Transcribes Notch1 Notch-1 Suppression miR34a->Notch1 Inhibits Caspase Caspase-3/9 Activation Notch1->Caspase Triggers Apoptosis Cancer Cell Apoptosis Caspase->Apoptosis Executes

Fig 1: Mechanistic pathway of Rhamnetin-induced apoptosis via miR-34a/Notch-1 signaling.

Comparative Efficacy Across Cancer Cell Lines

To objectively evaluate rhamnetin-3-rutinoside and its aglycone against alternatives like Quercetin (its non-methylated precursor), we must look at their Half-Maximal Inhibitory Concentration ( IC50​ ) and specific cellular responses across different tissue origins.

Methylation at the 7-hydroxyl position (forming rhamnetin) alters the compound's lipophilicity, which can shift its cytotoxic potency depending on the cell line's specific membrane composition and receptor expression[3].

Cancer TypeCell LineCompound Form IC50​ ValueKey Mechanistic Observations
Breast Cancer MCF-7Rhamnetin (Aglycone)~73.0 - 79.5 μMDose-dependent inhibition of proliferation; induction of caspase-3/9 activity; suppression of Notch-1[2][3].
Breast Cancer MDA-MB-231Quercetin (Alternative)~85.0 μMUsed as a comparative baseline; induces apoptosis but lacks the specific 7-O-methylation advantages[3].
Colon Cancer HT29Rhamnetin Glycoside~65.0 μMExhibits strong antiradical activity; induces cytotoxicity via ROS modulation[4].
Colon Cancer HCT116Rhamnetin Glycoside~30.0 μMHighly active against HCT116; induces cell cycle arrest and apoptosis[4].
Colorectal SW620Rhamnetin-3-O-rutinoside derivativesDose-dependentIdentified in multi-omics profiling as a key bioactive metabolite altering the PI3K-Akt and HIF-1 signaling pathways[5].

Data Interpretation: Rhamnetin glycosides show particularly high efficacy in colon cancer models (HCT116), achieving IC50​ values nearly twice as potent as those observed in breast cancer models (MCF-7). This suggests a tissue-specific sensitivity, likely tied to the distinct metabolic processing of the rutinose sugar moiety in gastrointestinal-derived cell lines.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the efficacy of rhamnetin-3-rutinoside in your own laboratory, you must employ a self-validating experimental design. This means coupling a metabolic viability assay (MTT) with a direct morphological/membrane integrity assay (Flow Cytometry) to ensure that reductions in cell viability are definitively caused by apoptosis, rather than non-specific metabolic toxicity.

Workflow Culture 1. Cell Culture (MCF-7 / HCT116) Treatment 2. R-3-R Treatment (Dose/Time Dependent) Culture->Treatment Viability 3a. MTT Assay (Metabolic Viability) Treatment->Viability FlowCyto 3b. Flow Cytometry (Annexin V/PI) Treatment->FlowCyto Western 3c. Western Blot (Protein Expression) Treatment->Western

Fig 2: Tri-modal experimental workflow for validating Rhamnetin-3-rutinoside efficacy.

Protocol A: Metabolic Viability via MTT Assay

Causality: The MTT assay measures the reduction of yellow tetrazolium salt to purple formazan crystals by mitochondrial succinate dehydrogenase. This validates that the compound is actively disrupting the mitochondrial metabolic engine of the cancer cells.

  • Seeding: Seed MCF-7 or HCT116 cells at a density of 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2​ atmosphere to allow for adherence.

  • Treatment: Aspirate the media. Treat cells with rhamnetin-3-rutinoside at gradient concentrations (e.g., 0, 10, 25, 50, 75, 100 μM) dissolved in DMSO (final DMSO concentration <0.1% to prevent solvent toxicity). Incubate for 24, 48, and 72 hours.

  • Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C.

  • Solubilization: Carefully remove the supernatant. Add 150 µL of DMSO to each well to dissolve the intracellular formazan crystals. Agitate on a plate shaker for 10 minutes.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC50​ using non-linear regression analysis.

Protocol B: Apoptosis Validation via Annexin V-FITC/PI Flow Cytometry

Causality: While MTT shows cells are dying, flow cytometry explains how. During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer cell membrane leaflet. Annexin V binds to this exposed PS. Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis). This dual-staining self-validates the apoptotic mechanism.

  • Preparation: Following a 48-hour treatment with the established IC50​ dose of rhamnetin-3-rutinoside, harvest cells using enzyme-free cell dissociation buffer (to preserve membrane PS integrity).

  • Washing: Centrifuge at 300 x g for 5 minutes. Wash the pellet twice with ice-cold PBS.

  • Staining: Resuspend the pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately via flow cytometry (detecting FITC in FL1 and PI in FL2 or FL3 channels).

Conclusion for Drug Development Professionals

Rhamnetin-3-rutinoside offers a highly targeted, multi-pathway approach to cancer cell inhibition. Its superior efficacy in colon cancer lines (HCT116) compared to breast cancer lines (MCF-7) highlights its potential for gastrointestinal oncology applications. By utilizing the self-validating protocols outlined above, researchers can accurately map its pharmacokinetic profile and establish a foundation for in vivo xenograft models.

References

  • Wang, Y., et al. "Rhamnetin induces apoptosis in human breast cancer cells via the miR-34a/Notch-1 signaling pathway." PubMed / Oncology Letters. Available at:[Link][2]

  • Frontiers in Pharmacology. "Multi-omics study of the anti-colorectal cancer mechanisms of formononetin in Hedysari Radix." Frontiers. Available at: [Link][5]

  • ACS Publications. "Antioxidant and Metabolite Profiling of North American and Neotropical Blueberries Using LC-TOF-MS and Multivariate Analyses." Journal of Agricultural and Food Chemistry. Available at:[Link][4]

  • National Institutes of Health (PMC). "Anticancer Activity and Molecular Mechanisms of Acetylated and Methylated Quercetin in Human Breast Cancer Cells." PMC. Available at:[Link][3]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Rhamnetin-3-rutinoside

This document provides an in-depth, procedural guide for the safe and compliant disposal of Rhamnetin-3-rutinoside in a laboratory setting. As researchers, scientists, and drug development professionals, our responsibili...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides an in-depth, procedural guide for the safe and compliant disposal of Rhamnetin-3-rutinoside in a laboratory setting. As researchers, scientists, and drug development professionals, our responsibility extends beyond the bench to the entire lifecycle of the chemicals we handle, a principle often referred to as "cradle-to-grave" management.[1] This guide is structured to provide not just a set of instructions, but a framework for making informed decisions, ensuring the safety of personnel and the protection of our environment.

Section 1: The Critical First Step: Hazard Assessment

The foundation of any disposal protocol is a thorough understanding of the material's hazard profile. Rhamnetin-3-rutinoside, a flavonoid glycoside, presents a nuanced case that demands careful consideration.

1.1. Classification of the Parent Compound

Based on available Safety Data Sheets (SDS) for Rhamnetin-3-rutinoside and structurally similar flavonoid glycosides like Rutin and Isorhamnetin-3-rutinoside, the compound in its pure, glycosylated form is generally not classified as a hazardous substance according to OSHA and GHS standards.[2][3][4]

1.2. The Aglycone Caveat: A Change in Hazard Profile

The critical safety consideration arises from the potential hydrolysis of the glycosidic bond. This chemical alteration, which can be induced by strong acids, strong bases, or high temperatures, cleaves the rutinoside sugar moiety, yielding the aglycone, Rhamnetin .[2][5]

Unlike its glycoside form, the aglycone Rhamnetin is classified as a hazardous material , specifically as a skin irritant, a serious eye irritant, and a potential respiratory irritant.[6] This distinction is paramount. Any waste solution or material where hydrolysis is possible must be handled with a higher degree of caution.

1.3. The Golden Rule: Institutional Consultation

Before proceeding with any disposal, it is mandatory to:

  • Review the specific SDS provided by the manufacturer of your Rhamnetin-3-rutinoside stock.

  • Consult with your institution's Environmental Health & Safety (EH&S) department. [7][8] They will provide guidance based on federal, state, and local regulations, which may classify substances differently than federal guidelines.[7]

Section 2: Waste Stream Identification and Segregation

Proper disposal begins at the point of generation. Segregating waste correctly prevents the creation of complex, mixed hazardous streams and simplifies the final disposal process. The following diagram illustrates the initial decision-making process for categorizing your Rhamnetin-3-rutinoside waste.

G cluster_liquid Liquid Waste Analysis A Waste Generation Point (Rhamnetin-3-rutinoside) B Unused/Expired Solid Compound A->B C Liquid Solutions A->C D Contaminated Labware (Tips, Gloves, Wipes) A->D E Empty Containers (<3% by volume) A->E F Aqueous Solution (e.g., in Buffer) C->F G Organic Solution (e.g., in DMSO) C->G

Caption: Initial segregation of Rhamnetin-3-rutinoside waste streams.

Section 3: Step-by-Step Disposal Protocols

Following segregation, each waste stream requires a specific disposal pathway.

3.1. Unused or Expired Solid Rhamnetin-3-rutinoside

This protocol applies to the pure, solid compound that is uncontaminated and has not been subjected to conditions that would cause degradation.

Methodology:

  • Carefully place the solid Rhamnetin-3-rutinoside into a dedicated, non-leaking waste container with a secure lid.

  • Label the container clearly as "NON-HAZARDOUS CHEMICAL WASTE" and list the full chemical name: "Rhamnetin-3-rutinoside".

  • Store the container in a designated waste accumulation area.

  • Arrange for pickup and disposal through your institution's EH&S department.

Causality: Although the compound is non-hazardous, it must not be discarded in common laboratory or office trash.[9] This practice prevents potential exposure to custodial staff, who are not trained to handle chemical waste, and ensures a documented and compliant disposal pathway.

3.2. Dilute Aqueous Solutions (pH 6.0 - 9.5)

This protocol is for benign, water-miscible solutions, such as those prepared in neutral phosphate-buffered saline (PBS).

Methodology:

  • Obtain Prior Approval: Confirm with your EH&S department that drain disposal of non-hazardous solutions is permitted.[9]

  • Verify pH: Use a pH meter or litmus paper to ensure the solution's pH is within the acceptable range for your local water authority (typically between 6.0 and 9.5).[8]

  • Dilute and Dispose: If approved, slowly pour the solution down a designated laboratory sink drain, followed by flushing with a copious amount of cold water (a 20-fold excess is a common guideline).

Causality: This procedure is only acceptable for solutions that are confirmed to be non-hazardous and will not harm the plumbing infrastructure or the municipal water treatment process. The high volume of water ensures immediate dilution to negligible concentrations.

ParameterGuideline for Drain DisposalRationale
Hazard Classification Verified Non-HazardousPrevents release of toxic, flammable, or reactive chemicals into the sewer system.
pH Range 6.0 - 9.5Protects plumbing from corrosion and ensures compliance with wastewater regulations.[8]
Solubility Water-miscibleEnsures the substance will not precipitate and clog drains.
Concentration Low (typically <1%)Minimizes the load on water treatment facilities.

3.3. Organic Solvent Solutions and Acidic/Basic Aqueous Solutions

This waste stream must always be treated as hazardous waste.

Methodology:

  • Pour the waste solution into a designated and compatible hazardous waste container (e.g., a glass bottle for organic solvents).

  • Ensure the container is properly vented if necessary but kept closed at all other times.[1]

  • Label the container with the words "HAZARDOUS WASTE" and list all chemical constituents by their full names, including percentages (e.g., "Rhamnetin-3-rutinoside (~1%), DMSO (99%)").

  • Store in a designated satellite accumulation area with secondary containment.

  • Arrange for disposal through EH&S.

Causality: The hazard profile of this waste is determined by the solvent (e.g., flammability of ethanol, toxicity of methanol) or the corrosive nature of the solution (pH <6.0 or >9.5), not the solute.[8] Never mix incompatible waste streams, such as acids and organic solvents.[1]

3.4. Contaminated Labware and Spill Cleanup Debris

This category includes items like gloves, pipette tips, weigh boats, and absorbent pads.

Methodology:

  • Collect all contaminated solid items in a durable, sealed plastic bag or a designated solid waste container.[1]

  • Do not use red biohazard bags for chemical waste.[1]

  • Label the bag or container with the name of the chemical contaminant: "Contaminated with Rhamnetin-3-rutinoside".

  • Manage the container as chemical waste for pickup by EH&S.

Causality: Even trace amounts of a chemical on labware constitute chemical waste. Segregating this waste prevents contamination of the general trash stream and ensures it is handled by trained personnel. Materials used to clean up spills are typically managed as hazardous waste to be conservative.[1]

3.5. Empty Containers

Methodology:

  • A container is considered "empty" when it holds less than 3% of its original volume and no freestanding liquid remains.[1]

  • Completely remove or deface the original chemical label to eliminate any confusion.[9]

  • Dispose of the container in the appropriate receptacle (e.g., a designated glass waste box or regular trash).

Causality: Defacing the label is a critical step to signal to all personnel that the container no longer holds a hazardous material and is safe for disposal or recycling.[9]

Section 4: Comprehensive Disposal Workflow

The following decision tree provides a comprehensive workflow for the proper disposal of any waste stream containing Rhamnetin-3-rutinoside, from generation to final disposition.

Caption: Decision workflow for Rhamnetin-3-rutinoside waste disposal.

References

  • Disposal Procedures for Non Hazardous Waste | SFA. (n.d.). Stephen F. Austin State University. Retrieved from [Link]

  • How To Dispose Non-Hazardous Waste. (2020, June 30). IDR Environmental Services. Retrieved from [Link]

  • Unwanted Laboratory Materials & Other Environmental Waste Disposal. (n.d.). Brigham Young University Risk Management and Safety. Retrieved from [Link]

  • Non-Hazardous Wastes - Recycling - Treatment. (n.d.). Oregon State University Environmental Health and Safety. Retrieved from [Link]

  • Chen, Y., et al. (2022). Novel Catabolic Pathway of Quercetin-3-O-Rutinose-7-O-α-L-Rhamnoside by Lactobacillus plantarum GDMCC 1.140: The Direct Fission of C-Ring. Frontiers in Nutrition. Retrieved from [Link]

  • Safety Data Sheet: Rhamnetin. (n.d.). Carl ROTH. Retrieved from [Link]

  • Chen, Y., et al. (2022). Novel Catabolic Pathway of Quercetin-3-O-Rutinose-7-O-α-L-Rhamnoside by Lactobacillus plantarum GDMCC 1.140: The Direct Fission of C-Ring. PMC. Retrieved from [Link]

  • Safety Data Sheet: Isorhamnetin-3-rutinoside. (2024, March 2). Carl ROTH. Retrieved from [Link]

  • Hazardous vs. Non-Hazardous Waste. (n.d.). VLS Environmental Services. Retrieved from [Link]

  • Disposition of Flavonoids via Recycling: Direct Biliary Excretion of Enterically or Extrahepatically Derived Flavonoid Glucuronides. (n.d.). PMC. Retrieved from [Link]

  • Time-Dependent Degradation of Polyphenols from Thermally-Processed Berries and Their In Vitro Antiproliferative Effects against Melanoma. (2018, October 4). PMC. Retrieved from [Link]

  • Hydrothermal Degradation of Rutin: Identification of Degradation Products and Kinetics Study. (n.d.). ResearchGate. Retrieved from [Link]

  • The extraction separation method of rhamnetin-3-O-β-D-6-O-.alpha.-L-rhamnosyl-D-glucose in Flos Caraganae Sinicae alabastrum. (n.d.). Google Patents.
  • Synthesis of Isorhamnetin-3-O-Rhamnoside by a Three-Enzyme Cascade Using a UDP-Rhamnose Regeneration System. (2019, August 22). MDPI. Retrieved from [Link]

  • Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients. (n.d.). PMC. Retrieved from [Link]

  • Optimization of Extraction and Purification of Flavonoids from Stigmaless Floral Residues of Crocus sativus L. and Their Stimulatory Effect on Glucose Uptake In Vitro. (2024, July 10). MDPI. Retrieved from [Link]

  • Isolation and purification of flavonoid glycosides from Trollius ledebouri using high-speed counter-current chromatography. (n.d.). ResearchGate. Retrieved from [Link]

  • A Green Method of Extracting and Recovering Flavonoids from Acanthopanax senticosus Using Deep Eutectic Solvents. (n.d.). PMC. Retrieved from [Link]

  • Preparative Isolation and Purification of Five Flavonoid Glycosides from Psidium guajava by High-Speed Counter-Current Chromatography. (2013, December 16). MDPI. Retrieved from [Link]

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